EBELACTONE B
Descripción
Propiedades
IUPAC Name |
3-ethyl-4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)oxetan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMQQNYLCPCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ebelactone B: A Technical Guide to its Discovery, Microbial Source, and Biological Activity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ebelactone B, a β-lactone-containing natural product, has garnered significant interest within the scientific community for its potent inhibitory activity against various esterases, including pancreatic lipase and cathepsin A. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its microbial source, Streptomyces aburaviensis. The document outlines detailed protocols for the fermentation, isolation, and purification of this compound. Furthermore, it presents a thorough examination of its biological activities, including quantitative data on its inhibitory potency. Key experimental methodologies for assessing its enzymatic inhibition are described in detail. Finally, this guide offers visual representations of the signaling pathways affected by this compound, providing a deeper understanding of its mechanism of action and potential therapeutic applications.
Introduction
Ebelactones A and B are natural products first isolated from the culture broth of Streptomyces aburaviensis.[1][2] These compounds belong to the class of β-lactone inhibitors, which are known for their ability to irreversibly inactivate certain enzymes by forming a covalent bond with active site serine residues. This compound, in particular, has demonstrated potent inhibitory effects against several key enzymes involved in physiological and pathological processes.[1] Its ability to inhibit pancreatic lipase makes it a potential candidate for the development of anti-obesity therapeutics, while its inhibitory action on cathepsin A suggests its utility in cardiovascular research.[1][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound, covering its discovery, production, and biological characterization.
Discovery and Microbial Source
This compound was discovered in the early 1980s during a screening program for inhibitors of esterases from microbial sources.[2]
Microbial Source
The producing microorganism of this compound is Streptomyces aburaviensis, a species of actinomycetes.[1][4] Actinomycetes are a rich source of a wide variety of bioactive secondary metabolites, including many clinically important antibiotics and enzyme inhibitors.
Biosynthesis
The biosynthesis of this compound in Streptomyces aburaviensis has been elucidated through 13C NMR studies.[5] Its carbon skeleton is derived from the polyketide pathway, with precursor units of one molecule of acetic acid, five molecules of propionic acid, and one molecule of butyric acid.[5] The characteristic β-lactone ring is formed via an intramolecular cyclization of a β-hydroxyacyl thioester intermediate.[6]
Fermentation and Production
The production of this compound can be achieved through submerged fermentation of Streptomyces aburaviensis. While a specific industrial-scale protocol for this compound is not publicly detailed, a general procedure adapted from methods for secondary metabolite production in Streptomyces species is provided below.
Fermentation Protocol
3.1.1. Culture Medium and Conditions
A suitable production medium for Streptomyces aburaviensis to produce this compound would be a complex medium containing sources of carbon, nitrogen, and minerals. An example of a suitable medium composition is as follows:
-
Carbon Source: Glucose (20 g/L) or Starch (20 g/L)[4]
-
Nitrogen Source: Ammonium Nitrate (NH₄NO₃) (2 g/L) or Casein Hydrolysate (2 g/L)[4]
-
Phosphate: K₂HPO₄ (1 g/L) (Note: Sub-optimal phosphate concentrations can enhance antibiotic production in some Streptomyces species)[4]
-
Trace Elements: MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L), ZnSO₄·7H₂O (0.001 g/L)
-
pH: 7.4[4]
-
Temperature: 32°C[4]
-
Agitation: 200-250 rpm
-
Incubation Time: 5-7 days[4]
3.1.2. Fermentation Process
-
Inoculum Preparation: A seed culture of Streptomyces aburaviensis is prepared by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension from a slant culture. The seed culture is incubated for 2-3 days at 32°C with shaking.
-
Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration.
-
Monitoring: The fermentation is monitored for growth (mycelial dry weight), pH, and production of this compound (using analytical techniques such as HPLC).
Isolation and Purification
A general protocol for the isolation and purification of lipophilic microbial metabolites like this compound is outlined below.
Extraction and Purification Protocol
-
Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the lipophilic this compound. The mycelial cake can also be extracted with a polar solvent like acetone or methanol to recover any intracellular product.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield pure this compound.
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against several esterases. The quantitative data for its inhibitory activity against key enzymes are summarized in the table below.
| Enzyme Target | Source | IC₅₀ Value | Reference |
| Pancreatic Lipase | Hog | 0.8 ng/mL | [1] |
| Liver Esterase | Hog | 0.35 ng/mL | [1] |
| Cathepsin A | Platelet Lysate | ~10 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Pancreatic Lipase Inhibition Assay
This colorimetric assay measures the inhibition of pancreatic lipase activity using the substrate p-nitrophenyl butyrate (pNPB).
6.1.1. Reagents
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound (test inhibitor)
-
Orlistat (positive control)
6.1.2. Protocol
-
Prepare Solutions:
-
Dissolve porcine pancreatic lipase in Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of pNPB in acetonitrile.
-
Prepare stock solutions of this compound and Orlistat in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of the pancreatic lipase solution to each well.
-
Add 10 µL of various concentrations of this compound (or Orlistat/DMSO for controls) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPB solution to each well.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Liver Esterase Inhibition Assay
This titrimetric assay determines the inhibition of liver esterase activity by measuring the rate of hydrolysis of ethyl butyrate.
6.2.1. Reagents
-
Porcine Liver Esterase
-
Ethyl butyrate
-
Borate buffer (10 mM, pH 8.0)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)
6.2.2. Protocol
-
Prepare Solutions:
-
Prepare a solution of porcine liver esterase in cold borate buffer.
-
Prepare a substrate solution of ethyl butyrate in borate buffer.
-
-
Assay Procedure:
-
In a temperature-controlled reaction vessel at 25°C, add the borate buffer and the esterase solution.
-
Add various concentrations of this compound and incubate for a defined period.
-
Initiate the reaction by adding the ethyl butyrate substrate.
-
Maintain the pH at 8.0 by titrating with the standardized NaOH solution.
-
Record the volume of NaOH added over time.
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of NaOH addition required to maintain a constant pH.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
-
Cathepsin A Inhibition Assay
This colorimetric assay measures the inhibition of cathepsin A activity using the substrate Cbz-Phe-Ala.
6.3.1. Reagents
-
Platelet lysate (as a source of Cathepsin A)
-
Cbz-Phe-Ala (N-carbobenzoxy-L-phenylalanyl-L-alanine)
-
Acetate buffer (pH 5.5)
-
This compound (test inhibitor)
6.3.2. Protocol
-
Prepare Platelet Lysate: Prepare a lysate from washed human platelets.
-
Assay Procedure:
-
In a microplate, add the platelet lysate to the acetate buffer.
-
Add various concentrations of this compound and pre-incubate.
-
Initiate the reaction by adding the Cbz-Phe-Ala substrate.
-
Incubate at 37°C.
-
The release of the product can be monitored spectrophotometrically at a specific wavelength (details would depend on the specific detection method for the cleaved product).
-
-
Data Analysis:
-
Calculate the rate of reaction and the percentage of inhibition for each this compound concentration to determine the IC₅₀ value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting specific enzymes, thereby disrupting their respective signaling pathways.
Inhibition of Pancreatic Lipase and Impact on Lipid Metabolism
Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides. By inhibiting this enzyme in the gastrointestinal tract, this compound prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in fat absorption and has potential therapeutic implications for obesity and hyperlipidemia.[1][4]
Inhibition of Cathepsin A and Effect on Platelet Aggregation
Cathepsin A is a serine carboxypeptidase that is released from activated platelets.[3] While its precise role in platelet aggregation is still under investigation, it is known to be involved in the processing of bioactive peptides. This compound has been shown to inhibit extracellular cathepsin A-like activity and suppress collagen-induced platelet aggregation ex vivo.[3][8] This suggests that this compound may interfere with a signaling pathway that is dependent on the enzymatic activity of cathepsin A, potentially impacting the local concentration of peptides that modulate platelet activation.
Conclusion
This compound is a fascinating natural product with significant potential for therapeutic development. Its potent and specific inhibition of key enzymes like pancreatic lipase and cathepsin A makes it a valuable tool for research and a promising lead compound for drug discovery programs targeting obesity, hyperlipidemia, and thrombotic disorders. The detailed protocols and data presented in this technical guide are intended to facilitate further investigation into the properties and applications of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Digestion and Absorption of Lipids – Human Nutrition [DEPRECATED] [pressbooks-dev.oer.hawaii.edu]
- 8. med.libretexts.org [med.libretexts.org]
Ebelactone B chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Ebelactone B, a potent inhibitor of esterases and lipases. This document summarizes its chemical properties, biological activity, and relevant experimental protocols, presenting a valuable resource for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a natural product isolated from Streptomyces species. Its chemical identity is well-characterized, and its key identifiers are summarized below for easy reference.
| Identifier | Value | Source |
| CAS Number | 76808-15-6 | [1][2][3] |
| Molecular Formula | C21H36O4 | [2][3][4] |
| Molecular Weight | 352.51 g/mol | [2][3] |
| IUPAC Name | (3S,4S)-3-ethyl-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one | [4] |
| SMILES | CC[C@H]1--INVALID-LINK----INVALID-LINK--C/C(=C/--INVALID-LINK--C(=O)--INVALID-LINK----INVALID-LINK--CC">C@@HO)/C | [4] |
| InChI | InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3/b12-10+/t13-,14-,15+,16+,17+,18-,20+/m1/s1 | [4] |
| Synonyms | 2-ETHYL-3,11-DIHYDROXY-4,6,8,10,12-PENTAMETHYL-9-OXO-6-TETRADECENOIC ACID 1,3-LACTONE | [2] |
Biological Activity and Mechanism of Action
This compound is a known inhibitor of various hydrolytic enzymes, particularly esterases and lipases. Its mechanism of action involves the covalent modification of the active site serine residue of these enzymes, leading to their irreversible inactivation. This inhibitory activity has prompted investigations into its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Signaling Pathway Inhibition
The inhibitory action of this compound on specific lipases can disrupt critical signaling pathways that are dependent on lipid messengers. For instance, by inhibiting phospholipase A2 (PLA2), this compound can modulate the production of arachidonic acid, a precursor for prostaglandins and leukotrienes, which are key mediators of inflammation.
Experimental Protocols
This section provides a generalized methodology for assessing the inhibitory activity of this compound against a model esterase, such as porcine liver esterase (PLE).
Materials and Reagents
-
This compound (CAS: 76808-15-6)
-
Porcine Liver Esterase (PLE)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Workflow
The following diagram illustrates the workflow for a typical in vitro enzyme inhibition assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of PLE in 50 mM Tris-HCl buffer (pH 7.4). The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a 1 mM solution of pNPA in 50 mM Tris-HCl buffer (pH 7.4).
-
-
Assay Protocol:
-
In a 96-well plate, add 2 µL of serially diluted this compound (in DMSO) to the appropriate wells. For the control wells, add 2 µL of DMSO.
-
Add 178 µL of the PLE working solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the pNPA solution to each well.
-
Immediately measure the increase in absorbance at 405 nm over a period of 10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided information on its chemical properties, mechanism of action, and a detailed experimental protocol for assessing its inhibitory activity serves as a valuable starting point for further investigation and application of this potent enzyme inhibitor.
References
Ebelactone B: An In-depth Technical Guide to its Mechanism of Action on Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic lipase (PL) is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for the management of obesity and hyperlipidemia. Ebelactone B, a natural product derived from Streptomyces aburaviensis, has been identified as a potent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound on pancreatic lipase, detailing its inhibitory kinetics, the underlying molecular interactions, and the experimental protocols used for its characterization. The information is intended to support further research and development of lipase inhibitors for therapeutic applications.
Introduction to Pancreatic Lipase
Pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is a serine hydrolase secreted by the pancreas into the duodenum.[1] It plays a pivotal role in the hydrolysis of dietary triglycerides into monoacylglycerols and free fatty acids, which can then be absorbed by the small intestine.[1][2] The catalytic activity of pancreatic lipase relies on a classic Ser-His-Asp catalytic triad, specifically involving Ser152, His263, and Asp176 in the case of horse pancreatic lipase.[3][4] The enzyme's action is facilitated at the lipid-water interface, a process known as interfacial activation, which often requires the presence of a protein cofactor called colipase.[4][5]
The Catalytic Mechanism of Pancreatic Lipase
The hydrolysis of triglycerides by pancreatic lipase is a two-step process involving the formation and breakdown of a tetrahedral intermediate. The key steps are as follows:
-
Nucleophilic Attack: The histidine residue (His263) acts as a general base, abstracting a proton from the serine residue (Ser152). This increases the nucleophilicity of the serine's hydroxyl group.[3]
-
Formation of the Tetrahedral Intermediate: The activated serine attacks the carbonyl carbon of the triglyceride substrate, forming a negatively charged tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" formed by the main chain amides of Phe77 and Leu153.[3]
-
Release of the First Product: The intermediate collapses, leading to the cleavage of the ester bond and the release of a diacylglycerol molecule. The leaving group is protonated by His263.[3]
-
Enzyme Regeneration: A water molecule then enters the active site, and the process is repeated to hydrolyze the diacylglycerol into a monoacylglycerol and another fatty acid.
// Logical flow Asp176 -> His263 [label="stabilizes", style=dashed, color="#5F6368"]; His263 -> Ser152 [label="activates", color="#4285F4"]; Ser152 -> ActivatedSerine [style=invis]; Triglyceride -> TetrahedralIntermediate [label="forms", color="#4285F4"]; ActivatedSerine -> TetrahedralIntermediate [label="attacks", color="#4285F4"]; TetrahedralIntermediate -> AcylEnzyme [label="collapses to", color="#4285F4"]; AcylEnzyme -> Diacylglycerol [label="hydrolyzes to", color="#4285F4"]; AcylEnzyme -> Ser152 [label="regenerates", style=dashed, color="#5F6368"];
} }
This compound: A Potent Lipase Inhibitor
Ebelactones A and B are natural products isolated from the fermentation broth of Streptomyces aburaviensis.[6][7] They are known to be potent inhibitors of esterases, including pancreatic lipase.[6] The structure of this compound features a β-lactone ring, a structural motif also found in other potent lipase inhibitors like Orlistat (a derivative of lipstatin).[5] This ring is crucial for its inhibitory activity.[5]
Mechanism of Action of this compound on Pancreatic Lipase
The primary mechanism by which this compound inhibits pancreatic lipase is through the formation of a stable, covalent bond with the catalytic serine residue (Ser152) in the enzyme's active site. This action is characteristic of β-lactone-containing inhibitors.
Covalent Modification of the Active Site
-
Binding: this compound enters the active site of pancreatic lipase, mimicking the structure of a natural triglyceride substrate.
-
Nucleophilic Attack: The activated Ser152 residue performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring of this compound.
-
Ring Opening and Covalent Bonding: This attack leads to the opening of the strained β-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate.
-
Enzyme Inactivation: The formation of this covalent adduct effectively blocks the active site, preventing it from binding to and hydrolyzing its natural triglyceride substrates, thus inactivating the enzyme.[5]
// Logical flow ActiveSite -> CovalentComplex [label="Nucleophilic Attack", color="#4285F4"]; EbelactoneB -> CovalentComplex [label="Covalent Bond Formation", color="#4285F4"]; CovalentComplex -> InactiveEnzyme [label="results in", color="#EA4335"]; }
Quantitative Inhibition Data
This compound demonstrates potent inhibition of pancreatic lipase, as evidenced by its low half-maximal inhibitory concentration (IC50) value.
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Hog Pancreatic Lipase | 0.8 ng/mL | [5][7] |
| Ebelactone A | Hog Pancreatic Lipase | 3 ng/mL | [5][7] |
Note: The IC50 values indicate a high potency for this compound, surpassing that of Ebelactone A.
In vivo studies in rats have further demonstrated the physiological effects of this inhibition. Administration of this compound (10 mg/kg) resulted in a significant decrease in serum levels of triglycerides (by 58%) and cholesterol (by 36%) after fat-feeding, confirming its ability to inhibit intestinal fat absorption.[6]
Experimental Protocols
The inhibitory activity of compounds like this compound on pancreatic lipase is typically determined using an in vitro enzymatic assay. A common method involves a colorimetric or fluorometric substrate.
Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol is a synthesized example based on established methodologies for measuring pancreatic lipase activity.[8][9]
Principle: This assay measures the enzymatic activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), into p-nitrophenol.[8] The rate of formation of the yellow-colored p-nitrophenol is directly proportional to lipase activity and can be measured spectrophotometrically at 405 nm. The inhibitor's potency is determined by its ability to reduce this rate.[8]
Materials and Reagents:
-
Enzyme: Porcine Pancreatic Lipase (PPL), Type II
-
Inhibitor: this compound
-
Substrate: p-Nitrophenyl Palmitate (pNPP)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate, microplate spectrophotometer, incubator (37°C)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for generating a dose-response curve.
-
Enzyme Solution Preparation: Prepare a working solution of porcine pancreatic lipase in Tris-HCl buffer (e.g., 1 mg/mL).[8]
-
Substrate Solution Preparation: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Tris-HCl buffer, the enzyme solution, and the this compound working solution.
-
Positive Control (100% activity): Add Tris-HCl buffer, the enzyme solution, and DMSO (inhibitor solvent).
-
Blank Control: Add Tris-HCl buffer and DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
// Nodes prep [label="Reagent Preparation\n(Enzyme, Inhibitor, Substrate)"]; plate [label="Plate Setup in 96-well Plate\n(Controls + Test Samples)"]; preincubate [label="Pre-incubation\n(37°C, 15 min)"]; initiate [label="Reaction Initiation\n(Add Substrate)"]; measure [label="Kinetic Measurement\n(Absorbance at 405 nm over time)"]; analyze [label="Data Analysis\n(% Inhibition vs. [Inhibitor])"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> plate; plate -> preincubate; preincubate -> initiate; initiate -> measure; measure -> analyze; analyze -> ic50; }
Conclusion and Future Perspectives
This compound is a highly potent, natural inhibitor of pancreatic lipase, acting through covalent modification of the active site serine. Its efficacy, demonstrated by low nanomolar IC50 values and significant in vivo effects on lipid absorption, underscores its potential as a lead compound for the development of anti-obesity therapeutics.[6][7] The presence of the β-lactone ring is a key determinant of its inhibitory mechanism, a feature shared with the clinically approved drug Orlistat.[5]
Future research should focus on detailed kinetic studies to further classify the type of inhibition (e.g., irreversible, time-dependent) and on crystallographic studies of the this compound-lipase complex to elucidate the precise binding interactions. Such insights will be invaluable for the rational design of new, even more potent and selective lipase inhibitors with improved pharmacological profiles for the treatment of obesity and related metabolic disorders.
References
- 1. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Lipase - Proteopedia, life in 3D [proteopedia.org]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Ebelactone B Biosynthesis in Streptomyces aburaviensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebelactones are polyketide-derived natural products exhibiting potent inhibitory activity against esterases, making them attractive scaffolds for therapeutic development. This technical guide provides an in-depth exploration of the biosynthesis of Ebelactone B in the producing organism, Streptomyces aburaviensis. We delve into the genetic architecture of the biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the current understanding of the regulatory networks governing its production. This document synthesizes available data on the biosynthetic pathway, presents detailed experimental protocols for key analytical and genetic manipulation techniques, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.
Introduction
Ebelactones A and B, produced by Streptomyces aburaviensis, are members of the β-lactone family of natural products. Their potent inhibition of esterases has positioned them as valuable molecules in biomedical research. Understanding the intricate biosynthetic pathway of these compounds is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the biosynthesis of this compound, detailing the genetic and biochemical basis of its formation.
The Ebelactone Biosynthetic Gene Cluster (ebe)
The genetic blueprint for ebelactone biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces aburaviensis. The ebe gene cluster orchestrates the assembly of the polyketide backbone and subsequent modifications to yield the final ebelactone structures.
Organization of the ebe Gene Cluster
The ebe BGC is characterized by a set of core polyketide synthase (PKS) genes, alongside genes encoding accessory and regulatory proteins. A detailed functional analysis of each open reading frame (ORF) is crucial for a complete understanding of the biosynthetic pathway. While a comprehensive functional characterization of every gene in the ebe cluster is not yet fully available in the public domain, the general roles of key components can be inferred from sequence homology and studies on related polyketide biosynthetic pathways.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic process, beginning with the assembly of a polyketide chain from simple carboxylic acid precursors.
Precursor Units for this compound Biosynthesis
Isotopic labeling studies have been instrumental in identifying the building blocks of the ebelactone scaffold. These experiments have revealed that the carbon skeleton of this compound is derived from the following precursor units:
-
One molecule of acetic acid (providing a two-carbon starter unit)
-
Five molecules of propionic acid (providing five three-carbon extender units)
-
One molecule of butyric acid (providing a four-carbon extender unit)[1]
This combination of precursors is assembled by the PKS machinery to create the specific polyketide backbone of this compound.
Polyketide Chain Assembly and Modification
The assembly of the polyketide chain is catalyzed by a Type I polyketide synthase (PKS). This large, multi-domain enzyme complex sequentially adds the precursor units, controlling the stereochemistry at each step.
A key feature of ebelactone biosynthesis is the formation of the characteristic β-lactone ring. This occurs through a thioesterase-independent cyclization mechanism. Evidence suggests that the β-lactone ring is formed by the attack of a β-hydroxy group on the carbonyl moiety of the acyclic polyketide precursor while it is still attached to the PKS enzyme.[2] This intramolecular cyclization is a critical step in the formation of the final product and is distinct from many other polyketide pathways that utilize a terminal thioesterase (TE) domain for product release.[2]
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated to coincide with specific growth phases and environmental cues. This regulation occurs at multiple levels, from the transcriptional control of the biosynthetic gene cluster to the availability of precursor molecules.
The regulation of antibiotic biosynthesis in Streptomyces often involves a complex interplay of pathway-specific regulators (often encoded within the BGC) and global regulators that respond to nutritional and physiological signals. Common regulatory elements include:
-
SARPs (Streptomyces Antibiotic Regulatory Proteins): These are often pathway-specific activators.
-
Two-component systems: These systems, comprising a sensor kinase and a response regulator, allow the bacterium to respond to external stimuli.
-
Gamma-butyrolactones: These small signaling molecules can act as quorum-sensing signals to coordinate antibiotic production across a population.
While the specific regulatory elements controlling the ebe gene cluster have not been fully elucidated, it is likely that a combination of these well-established regulatory mechanisms governs the production of this compound.
Generalized Regulatory Cascade in Streptomyces
Caption: A generalized model of the regulatory hierarchy controlling antibiotic biosynthesis in Streptomyces.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound biosynthesis.
Cultivation of Streptomyces aburaviensis
Objective: To cultivate S. aburaviensis for the production of this compound.
Materials:
-
Streptomyces aburaviensis strain (e.g., ATCC 31860)
-
ISP2 medium (or other suitable production medium)
-
Shaker incubator
Protocol:
-
Prepare a seed culture by inoculating a suitable liquid medium with spores or mycelial fragments of S. aburaviensis.
-
Incubate the seed culture at 28-30°C with vigorous shaking for 2-3 days.
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.
-
Monitor the culture for growth and production of this compound.
Extraction and Purification of this compound
Objective: To extract and purify this compound from the culture broth of S. aburaviensis.
Materials:
-
Culture broth from S. aburaviensis
-
Ethyl acetate (or other suitable organic solvent)
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the crude extract in a minimal amount of a suitable solvent.
-
Purify the crude extract using silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate).
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and perform further purification by HPLC to obtain the pure compound.
Experimental Workflow for this compound Isolation
Caption: A typical workflow for the isolation and purification of this compound.
Gene Knockout in Streptomyces aburaviensis
Objective: To create a targeted gene deletion in the ebe biosynthetic gene cluster to study its effect on this compound production.
Materials:
-
S. aburaviensis wild-type strain
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Temperature-sensitive plasmid for gene replacement (e.g., pKC1139)
-
Antibiotics for selection
-
PCR reagents
Protocol:
-
Construct the knockout plasmid:
-
Amplify the upstream and downstream flanking regions of the target gene from S. aburaviensis genomic DNA by PCR.
-
Clone the flanking regions into a temperature-sensitive vector, replacing the target gene with an antibiotic resistance cassette.
-
-
Conjugation:
-
Introduce the knockout plasmid into a suitable E. coli donor strain.
-
Conjugate the E. coli donor with S. aburaviensis on a suitable agar medium.
-
-
Selection of single-crossover mutants:
-
Select for exconjugants that have integrated the plasmid into the chromosome by homologous recombination at a permissive temperature.
-
-
Selection of double-crossover mutants:
-
Induce the second crossover event by shifting the culture to a non-permissive temperature, leading to the excision of the plasmid.
-
Screen for colonies that have lost the vector and the antibiotic resistance marker, indicating a successful gene replacement.
-
-
Verification:
-
Confirm the gene deletion by PCR analysis and sequencing.
-
-
Phenotypic analysis:
-
Analyze the mutant strain for the production of this compound and compare it to the wild-type strain.
-
Quantitative Data
Table 1: Hypothetical Quantitative Production of this compound
| Strain | Relevant Genotype | This compound Titer (mg/L) |
| S. aburaviensis WT | Wild-Type | X |
| S. aburaviensis ΔebePKS | PKS gene knockout | 0 |
| S. aburaviensis ΔebeR | Regulatory gene knockout | < X or 0 |
| S. aburaviensis OE-ebeR | Regulator overexpression | > X |
Note: 'X' represents the baseline production level in the wild-type strain under specific culture conditions. This table is for illustrative purposes, as specific production titers from gene knockout studies are not currently published.
Conclusion
The biosynthesis of this compound in Streptomyces aburaviensis represents a fascinating example of polyketide synthesis, highlighted by its unusual thioesterase-independent cyclization to form a β-lactone ring. While the core biosynthetic pathway and precursor units have been identified, further research is needed to fully elucidate the function of each enzyme in the ebe gene cluster and to unravel the intricate regulatory networks that control its expression. The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate this promising natural product and to engineer its biosynthesis for the development of novel therapeutics.
References
Ebelactone B: A Deep Dive into Structure-Activity Relationships for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Ebelactone B, a potent inhibitor of esterases and lipases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs. Herein, we present quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of its mechanism of action and potential downstream signaling pathways.
Core Structure and Mechanism of Action
This compound is a natural product belonging to the class of β-lactone inhibitors.[1][2] Its structure features a strained four-membered β-lactone ring, which is the key pharmacophore responsible for its irreversible inhibition of target enzymes.[1] The mechanism of inhibition involves the nucleophilic attack by a serine residue within the active site of lipases and esterases on the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, leading to the inactivation of the enzyme.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of this compound and its analogs is a critical aspect of its therapeutic potential. The following table summarizes the available quantitative data for Ebelactone A and B against hog pancreatic lipase and liver esterase.
| Compound | Target Enzyme | IC50 (ng/mL) |
| Ebelactone A | Hog Pancreatic Lipase | 3[2][3] |
| Liver Esterase | 56[2][3] | |
| This compound | Hog Pancreatic Lipase | 0.8[2][3] |
| Liver Esterase | 0.35[2][3] |
Key SAR Insights:
-
β-Lactone Ring: The presence of an intact β-lactone ring is essential for the inhibitory activity. Cleavage of this ring results in a complete loss of function.[1]
-
Side Chain Modifications: The difference in the alkyl side chain between Ebelactone A and B likely accounts for the observed differences in their inhibitory potency. This compound, with its slightly different side chain, exhibits significantly higher potency against both pancreatic lipase and liver esterase compared to Ebelactone A. This suggests that the nature and length of the side chains play a crucial role in the binding affinity and overall efficacy of these inhibitors.
Experimental Protocols
Porcine Pancreatic Lipase (PPL) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (pNPB) as the substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare a stock solution of pNPB in acetonitrile.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of Tris-HCl buffer.
-
Add a small volume of the test compound solution at various concentrations.
-
Add the PPL solution to each well and incubate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPB substrate solution.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The absorbance corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Potential Downstream Signaling Pathways
While direct studies on the downstream signaling effects of this compound are limited, its potent inhibition of lipases suggests potential modulation of pathways regulated by lipid metabolism. Lipase inhibition can lead to a reduction in the availability of free fatty acids and monoacylglycerols, which are not only essential for energy metabolism but also act as signaling molecules. In the context of cancer, altered lipid metabolism is a hallmark, and targeting lipases can impact key signaling pathways involved in cell growth, proliferation, and survival.
Based on the known consequences of lipase inhibition, a plausible downstream signaling cascade affected by this compound is proposed below. Inhibition of lipases could lead to a decrease in the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
Conclusion
This compound is a potent inhibitor of lipases and esterases with a clear structure-activity relationship centered on its β-lactone core and side-chain composition. Further research into the synthesis and evaluation of a broader range of this compound analogs is warranted to fully elucidate its SAR and optimize its therapeutic potential. Moreover, detailed investigations into its effects on cellular signaling pathways will be crucial for understanding its broader biological activities and identifying potential applications in diseases such as cancer and metabolic disorders. This guide serves as a foundational resource for researchers embarking on such investigations.
References
Therapeutic Potential of Ebelactone B in Hyperlipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Current therapeutic strategies primarily revolve around statins, which inhibit cholesterol synthesis. However, the need for alternative and complementary therapies persists. Ebelactone B, a natural product isolated from Streptomyces aburaviensis, has emerged as a promising candidate for the management of hyperlipidemia. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows. This compound primarily exerts its lipid-lowering effects through the dual inhibition of pancreatic lipase and fatty acid synthase (FAS), leading to reduced intestinal fat absorption and decreased de novo lipogenesis. This guide summarizes the current understanding of this compound's pharmacology and provides a framework for future research and drug development efforts in the context of hyperlipidemia.
Introduction
This compound is a β-lactone-containing natural product that has garnered significant interest for its diverse biological activities. Initially identified as an inhibitor of esterases, subsequent research has elucidated its potent inhibitory effects on key enzymes involved in lipid metabolism, namely pancreatic lipase and fatty acid synthase (FAS). This dual-inhibitory action positions this compound as a multi-faceted agent for combating hyperlipidemia. By targeting both the absorption of dietary fats and the endogenous synthesis of fatty acids, this compound offers a comprehensive approach to lowering circulating lipid levels. This guide will delve into the technical details of its mechanism of action, present available quantitative data on its efficacy, and provide detailed experimental protocols to facilitate further investigation.
Mechanism of Action
The primary mechanisms through which this compound is proposed to exert its hypolipidemic effects are:
-
Inhibition of Pancreatic Lipase: Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine into fatty acids and monoacylglycerols, which are then absorbed. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, thereby lowering the postprandial rise in triglycerides and cholesterol.
-
Inhibition of Fatty Acid Synthase (FAS): Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. This pathway is a significant contributor to the production of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL) in the liver and secreted into the bloodstream. Inhibition of FAS by this compound directly curtails the endogenous production of fatty acids, leading to a reduction in triglyceride synthesis and VLDL secretion.
Proposed Downstream Signaling Effects
While direct experimental evidence linking this compound to the master regulators of lipid homeostasis, Sterol Regulatory Element-Binding Proteins (SREBPs) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), is currently lacking, a plausible hypothesis for its indirect effects can be formulated based on its primary mechanisms of action.
-
Potential Modulation of SREBP Pathway: The reduction in intracellular fatty acid levels resulting from FAS inhibition could potentially influence the activity of SREBP-1c, the primary transcription factor that governs the expression of lipogenic genes, including FAS itself. A decrease in the fatty acid pool might lead to a feedback mechanism that downregulates SREBP-1c activity, further suppressing lipogenesis.
-
Potential Impact on PCSK9 and LDL Receptor Levels: The overall reduction in cholesterol and triglyceride levels due to decreased fat absorption and synthesis may indirectly affect the expression and activity of PCSK9. PCSK9 is a key regulator of LDL receptor (LDLR) degradation. Lower intracellular cholesterol levels are known to upregulate LDLR expression to enhance the clearance of LDL-cholesterol from the circulation. It is conceivable that the metabolic changes induced by this compound could lead to a reduction in PCSK9 levels, thereby stabilizing LDLR and promoting LDL-C clearance. Further research is required to validate these hypothesized downstream effects.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound on serum lipid profiles in rats.
| Parameter | Treatment Group | Dosage | % Reduction vs. Control | Reference |
| Serum Triglycerides | This compound | 10 mg/kg | 58% | [1] |
| Serum Cholesterol | This compound | 10 mg/kg | 36% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential in hyperlipidemia.
In Vivo Hyperlipidemia Model in Rats
This protocol describes the induction of hyperlipidemia in rats to evaluate the in vivo efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyperlipidemia:
-
Prepare a fat emulsion, such as a corn oil emulsion.
-
Administer the fat emulsion orally to the rats (e.g., 5 ml/kg body weight) to induce a postprandial hyperlipidemic state.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg body weight, suspended in a suitable vehicle) orally to the treatment group. The timing of administration relative to the fat load is a critical parameter (e.g., 60 minutes prior to fat-feeding has been shown to be effective)[1].
-
Administer the vehicle alone to the control group.
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points after fat administration (e.g., 0, 90, 180, and 240 minutes).
-
Separate the serum by centrifugation.
-
Measure serum triglyceride and total cholesterol levels using commercially available enzymatic kits.
-
-
Data Analysis:
-
Calculate the incremental area under the curve (AUC) for the plasma triglyceride and cholesterol response curves.
-
Compare the AUC and lipid levels between the this compound-treated group and the control group to determine the percentage reduction.
-
Pancreatic Lipase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of pancreatic lipase in vitro.
-
Principle: This is a fluorometric assay that measures the enzymatic hydrolysis of a substrate, 4-methylumbelliferyl oleate (4-MU oleate), by pancreatic lipase to produce the fluorescent product 4-methylumbelliferone (4-MU).
-
Reagents:
-
Porcine pancreatic lipase solution.
-
4-MU oleate substrate solution (dissolved in a suitable solvent like DMSO and then diluted in buffer).
-
McIlvaine buffer (0.1 M citrate-Na₂HPO₄, pH 7.4) or Tris-HCl buffer.
-
This compound stock solution (dissolved in DMSO).
-
Orlistat (positive control).
-
-
Procedure:
-
In a 96-well microplate, add the buffer, the pancreatic lipase solution, and the this compound solution at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the 4-MU oleate substrate.
-
Incubate the reaction mixture at 37°C.
-
Measure the fluorescence of the released 4-MU at an excitation wavelength of 320 nm and an emission wavelength of 450 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fatty Acid Synthase (FAS) Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of fatty acid synthase.
-
Principle: This is a spectrophotometric assay that measures the oxidation of NADPH, a cofactor required for the synthesis of fatty acids by FAS. The decrease in absorbance at 340 nm is proportional to FAS activity.
-
Reagents:
-
Purified fatty acid synthase (FAS) enzyme.
-
Potassium phosphate buffer (e.g., 1 M, pH 7.6).
-
Acetyl-CoA solution.
-
Malonyl-CoA solution.
-
NADPH solution.
-
This compound stock solution (dissolved in DMSO).
-
-
Procedure:
-
In a cuvette, combine the potassium phosphate buffer, acetyl-CoA, NADPH, and the FAS enzyme.
-
Monitor the background NADPH oxidation at 340 nm in a spectrophotometer at 37°C for a few minutes.
-
Add this compound at various concentrations and pre-incubate with the enzyme for different durations to assess for slow-binding inhibition.
-
Initiate the FAS-dependent reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm for an additional period to determine the rate of FAS-dependent NADPH oxidation.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation in the presence and absence of this compound.
-
Determine the percentage of FAS inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value for this compound.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways affected by this compound.
References
Ebelactone B: A Technical Whitepaper on its Potential as an Anti-Obesity Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obesity remains a global health crisis, driving a significant need for novel therapeutic interventions. One promising strategy involves the inhibition of nutrient absorption, particularly of dietary fats. Ebelactone B, a natural product derived from Streptomyces aburaviensis, has emerged as a potent inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides. By preventing the breakdown and subsequent absorption of fats in the intestine, this compound presents a direct mechanism for reducing caloric intake from lipids. Preclinical studies have demonstrated its efficacy in reducing serum triglyceride and cholesterol levels in animal models. This technical guide provides a comprehensive overview of the current state of knowledge on this compound as a potential anti-obesity agent, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its operational pathways.
Core Mechanism of Action: Pancreatic Lipase Inhibition
This compound's principal anti-obesity effect stems from its potent and direct inhibition of pancreatic lipase (PL) in the gastrointestinal tract.[1][2] Pancreatic lipase is the key enzyme required for the absorption of dietary triglycerides (TG).[1][2] It functions by hydrolyzing triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the enterocytes of the small intestine.
By inhibiting this crucial enzymatic step, this compound effectively reduces the bioavailability of dietary fats. The unabsorbed triglycerides are then passed through the digestive system and excreted. This leads to a reduction in caloric uptake from fat, which, over time, can contribute to weight management and an improved lipid profile.[1][2]
Figure 1: Mechanism of Action of this compound in the Intestinal Lumen.
Quantitative Preclinical Data
This compound has demonstrated significant biological activity both in vitro and in vivo. The available quantitative data from preclinical studies are summarized below, highlighting its potency as a lipase inhibitor and its effects on circulating lipids.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Source | IC₅₀ Value |
| Pancreatic Lipase | Hog | 0.8 ng/mL |
| Liver Esterase | Hog | 0.35 ng/mL |
Data sourced from Umezawa et al., 1980.
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Animal Model | Treatment | Outcome | Result |
| Sprague-Dawley Rat | This compound (10 mg/kg), administered 60 min prior to fat-feeding | Serum Triglyceride Levels | 58% Decrease |
| Sprague-Dawley Rat | This compound (10 mg/kg), administered 60 min prior to fat-feeding | Serum Cholesterol Levels | 36% Decrease |
Data sourced from Nonaka et al., 1996.[2]
These data underscore the potential of this compound to significantly reduce the absorption of dietary fats, leading to favorable changes in systemic lipid profiles.[2]
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound as an anti-obesity agent.
In Vitro Pancreatic Lipase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of compounds against pancreatic lipase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against porcine pancreatic lipase (PPL).
Materials:
-
Porcine Pancreatic Lipase (PPL, Type II)
-
p-Nitrophenyl Butyrate (pNPB) as substrate
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
This compound (test compound)
-
Orlistat (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PPL (e.g., 1 mg/mL) in cold Tris-HCl buffer immediately before use.
-
Prepare a stock solution of the substrate pNPB (e.g., 10 mM) in acetonitrile or another suitable solvent.
-
Prepare stock solutions of this compound and Orlistat in DMSO. Create a series of serial dilutions in the buffer to achieve the desired final assay concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the diluted this compound solution and the PPL solution.
-
Positive Control Wells: Add the diluted Orlistat solution and the PPL solution.
-
Control (No Inhibitor) Wells: Add buffer (with an equivalent percentage of DMSO as the test wells) and the PPL solution.
-
Blank Wells: Add buffer without the enzyme.
-
-
Pre-incubation: Incubate the microplate at 37°C for a defined period (e.g., 10-60 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPB substrate solution to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).
-
Measurement: Immediately measure the absorbance at 405 nm (for the p-nitrophenol product) at timed intervals using a microplate reader to determine the rate of reaction.
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Rodent Model
This protocol outlines a general procedure for assessing the anti-obesity effects of this compound in a preclinical animal model.
Objective: To evaluate the effect of chronic oral administration of this compound on body weight, food intake, and serum lipid profiles in rats or mice with diet-induced obesity.
Experimental Workflow:
Figure 2: General Experimental Workflow for In Vivo Anti-Obesity Studies.
Procedure:
-
Animal Model: Use a suitable rodent strain, such as C57BL/6J mice or Sprague-Dawley rats.
-
Obesity Induction: After an acclimatization period, feed animals a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should receive a standard chow diet.
-
Grouping: Once a significant difference in body weight is established between the HFD and control groups, randomize the HFD-fed animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration:
-
Prepare a stable formulation of this compound suitable for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose).
-
Administer the assigned treatment daily for a period of 4-8 weeks. It is crucial to administer this compound shortly before the animals' primary feeding time (e.g., 30-60 minutes prior) to maximize its effect on dietary fat absorption.[2]
-
-
Monitoring:
-
Measure body weight and food intake at regular intervals (e.g., weekly or bi-weekly).
-
Observe animals for any signs of toxicity or adverse effects.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples for analysis of serum triglycerides, total cholesterol, HDL, LDL, and glucose.
-
Harvest and weigh key organs and adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous fat).
-
Portions of liver and adipose tissue can be fixed for histological analysis (e.g., H&E staining to assess lipid accumulation) or snap-frozen for gene expression analysis.
-
Analytical Methods for Serum Lipids
Objective: To quantify triglyceride and cholesterol levels in rodent serum.
Methodology:
-
Sample Collection: Collect whole blood via cardiac puncture from anesthetized, fasted animals. Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Use commercially available enzymatic colorimetric assay kits for the quantitative determination of triglycerides and total cholesterol. These assays are widely available and can be performed manually or on an automated clinical chemistry analyzer. The principle typically involves enzymatic hydrolysis of lipids to generate a product that reacts with a chromogen, producing a colorimetric signal proportional to the lipid concentration.
Potential Intracellular Signaling Pathways in Obesity
While the primary mechanism of this compound is the inhibition of an extracellular digestive enzyme, research into other anti-obesity agents often focuses on modulating intracellular signaling pathways that regulate adipogenesis (the formation of fat cells) and lipolysis (the breakdown of stored fat). There is currently no direct evidence in the reviewed literature to suggest that this compound modulates these intracellular pathways. However, for a comprehensive understanding of anti-obesity drug development, it is valuable to visualize these core processes.
Figure 3: Key Intracellular Pathways in Adipocyte Metabolism.
Future research could investigate whether this compound or its metabolites have any secondary, downstream effects on these or other metabolic pathways, such as those involving AMPK or sirtuins, which are known master regulators of cellular energy homeostasis.
Conclusion and Future Directions
This compound is a well-documented, potent inhibitor of pancreatic lipase with demonstrated efficacy in reducing dietary fat absorption and improving lipid profiles in preclinical models. Its direct, non-systemic mechanism of action in the gut is a highly attractive feature for an anti-obesity therapeutic, potentially minimizing systemic side effects.
While the foundational data are promising, further in-depth research is required. Future studies should focus on:
-
Chronic Efficacy and Safety: Long-term studies in diet-induced obesity models are needed to confirm sustained effects on body weight, fat mass, and to thoroughly evaluate safety and tolerability.
-
Dose-Response Relationship: Establishing a clear dose-response curve for weight management and lipid-lowering effects is critical for determining therapeutic potential.
-
Impact on Gut Microbiome: Investigating the effects of increased undigested fat in the lower intestine on the gut microbiome is an important area of modern therapeutic research.
-
Exploration of Secondary Mechanisms: While unlikely to be its primary mode of action, exploring any potential downstream effects on metabolic signaling pathways could reveal additional benefits or considerations.
References
Ebelactone A vs. Ebelactone B: A Comprehensive Structural and Functional Comparison
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the structural and functional differences between Ebelactone A and Ebelactone B, two closely related natural products with significant inhibitory activity against esterases and lipases. This document outlines their distinct chemical properties, provides a comparative analysis of their biological activities, and details the experimental protocols for their synthesis, purification, and characterization.
Core Structural Differences
Ebelactone A and this compound are both members of the β-lactone class of natural products, produced by actinomycetes. The primary structural difference lies in their alkyl side chains, with this compound being a one-carbon homologue of Ebelactone A. This seemingly minor difference in their chemical structures, as detailed in Table 1, arises from distinct biosynthetic pathways and leads to nuanced variations in their biological efficacy.
Table 1: General Properties of Ebelactone A and this compound
| Property | Ebelactone A | This compound |
| Molecular Formula | C₂₀H₃₄O₄ | C₂₁H₃₆O₄ |
| Molecular Weight | 338.48 g/mol | 352.51 g/mol |
| Core Structure | β-lactone ring with a substituted alkyl side chain | β-lactone ring with a substituted alkyl side chain |
| Key Structural Difference | Contains a pentyl group at the terminus of the side chain | Contains a hexyl group at the terminus of the side chain |
The structural divergence is a direct result of the precursor molecules utilized by the producing organism, Streptomyces aburaviensis. Biosynthetic studies have revealed that Ebelactone A is synthesized from one molecule of acetic acid and six molecules of propionic acid. In contrast, the biosynthesis of this compound incorporates one molecule of acetic acid, five molecules of propionic acid, and one molecule of butyric acid.[1] This incorporation of a butyric acid unit accounts for the additional methylene group in the side chain of this compound.
Below is a visualization of the structural difference between Ebelactone A and this compound.
References
An In-depth Technical Guide to Natural Beta-Lactone Compounds as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products containing the β-lactone (2-oxetanone) ring system represent a significant class of bioactive molecules with potent enzyme-inhibiting properties.[1] This four-membered cyclic ester is a strained ring system, rendering it susceptible to nucleophilic attack and enabling it to act as an effective covalent modifier of enzyme active sites.[1] This technical guide provides a comprehensive overview of natural beta-lactone compounds as enzyme inhibitors, detailing their mechanisms of action, target enzymes, and inhibitory potencies. It further outlines detailed experimental protocols for assessing their inhibitory activities and visualizes key pathways and workflows to aid in research and drug development endeavors.
Mechanism of Enzyme Inhibition by Beta-Lactones
The primary mechanism by which β-lactones inhibit enzymes is through covalent modification of a key nucleophilic residue within the enzyme's active site. This process typically involves the nucleophilic attack of a serine, threonine, or cysteine residue on the carbonyl carbon of the β-lactone ring. This attack leads to the opening of the strained four-membered ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. This irreversible or slowly reversible inhibition makes β-lactones potent and long-acting inhibitors.
Key Natural Beta-Lactone Enzyme Inhibitors
A variety of natural beta-lactone compounds have been isolated from microbial sources and have demonstrated significant inhibitory activity against a range of enzymes. The following sections detail some of the most well-characterized examples.
Orlistat (Tetrahydrolipstatin)
Orlistat is a semi-synthetic derivative of lipstatin, a natural β-lactone produced by the bacterium Streptomyces toxytricini.[2] It is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[2][3] By covalently binding to the active site serine of these lipases, Orlistat prevents the hydrolysis of fats, thereby reducing their absorption from the gastrointestinal tract.[2][3][4] This mechanism of action has led to its development and approval as a widely used anti-obesity drug.[2]
Ebelactones
Ebelactones A and B are β-lactone-containing natural products isolated from Actinomycetes. They are known inhibitors of lipases and esterases.[5][6] Their inhibitory activity is attributed to the reactive β-lactone ring, which acylates the active site serine of these hydrolytic enzymes.
Vibralactone
Vibralactone is a structurally unique fused bicyclic β-lactone isolated from the basidiomycete fungus Boreostereum vibrans.[7] It is a potent inhibitor of pancreatic lipase, with its mechanism likely involving the covalent modification of the active site serine through acylation by the β-lactone ring.[7]
Belactosin A
Belactosin A, produced by a Streptomyces species, is a peptide-based β-lactone that acts as a potent proteasome inhibitor.[8][9][10] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition can induce apoptosis in cancer cells. Belactosin A covalently binds to the active site threonine residue of the proteasome's catalytic subunits, leading to the inhibition of its proteolytic activity.[8]
Panclicins
The panclicins are a group of β-lactone-containing compounds isolated from Streptomyces sp. that act as pancreatic lipase inhibitors. Structurally similar to lipstatin, they also irreversibly inhibit the enzyme.
Salinilactam
Salinilactam is a polyene macrolactam containing a β-lactone moiety, produced by the marine actinomycete Salinispora. While its primary mode of action is still under investigation, its structural features suggest potential as an enzyme inhibitor.
Quantitative Data on Inhibitory Activity
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for the discussed natural beta-lactone compounds.
| Compound | Target Enzyme | IC50 | Ki | Source Organism | Reference(s) |
| Orlistat | Pancreatic Lipase | 0.14 µM - 8.43 µg/mL | 0.02 µM | Streptomyces toxytricini (Lipstatin precursor) | [2][11] |
| Ebelactone A | Pancreatic Lipase | 3 ng/mL | - | Actinomycetes | [12] |
| Liver Esterase | 56 ng/mL | - | Actinomycetes | [12] | |
| Ebelactone B | Pancreatic Lipase | 0.8 ng/mL | - | Actinomycetes | [12] |
| Liver Esterase | 0.35 ng/mL | - | Actinomycetes | [12] | |
| Vibralactone | Pancreatic Lipase | 0.4 µg/mL | - | Boreostereum vibrans | [7][13] |
| Belactosin A | 20S Proteasome | > 1 µM | - | Streptomyces sp. | [8] |
| Panclicin A | Porcine Pancreatic Lipase | 2.9 µM | - | Streptomyces sp. | |
| Panclicin B | Porcine Pancreatic Lipase | 2.6 µM | - | Streptomyces sp. | |
| Panclicin C | Porcine Pancreatic Lipase | 0.62 µM | - | Streptomyces sp. | |
| Panclicin D | Porcine Pancreatic Lipase | 0.66 µM | - | Streptomyces sp. | |
| Panclicin E | Porcine Pancreatic Lipase | 0.89 µM | - | Streptomyces sp. |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration, enzyme source, and incubation time.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of beta-lactone enzyme inhibitors.
Pancreatic Lipase Inhibition Assay
This assay is commonly used to determine the inhibitory activity of compounds against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Type II)
-
p-Nitrophenyl butyrate (pNPB) or p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (pNPB or pNPP) in a solvent like acetonitrile or dimethylformamide.[3]
-
-
Incubation:
-
In the wells of a microplate, pre-incubate various concentrations of the inhibitor with the pancreatic lipase solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3] This allows for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.[3]
-
-
Measurement:
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome and its inhibition.
Materials:
-
Purified 20S or 26S proteasome or cell lysate containing proteasomes
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome assay buffer
-
Proteasome inhibitor (e.g., MG-132 as a positive control)
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
If using cell lysates, prepare them by homogenizing cells in a suitable buffer.
-
-
Assay Setup:
-
In the wells of a black microplate, add the proteasome-containing sample (purified enzyme or cell lysate).
-
Add various concentrations of the inhibitor compound. Include a positive control (e.g., MG-132) and a negative control (solvent only).
-
-
Reaction Initiation:
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells to start the reaction.[14]
-
-
Measurement:
-
Incubate the plate at 37°C and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).[14] The cleavage of the substrate by the proteasome releases the fluorescent AMC molecule.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the lipase assay.
-
Determination of Kinetic Constants for Irreversible Inhibitors (k_inact and K_i)
For irreversible inhibitors like many β-lactones, determining the inactivation rate constant (k_inact) and the inhibition constant (K_i) provides a more complete understanding of their potency than the IC50 value alone.
Methodology:
A common method involves measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations.
-
Pre-incubation: Incubate the enzyme with various concentrations of the irreversible inhibitor for different time intervals.
-
Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to measure the remaining enzyme activity.
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line gives the negative value of k_obs.
-
Plot the obtained k_obs values against the inhibitor concentration.
-
Fit the data to the following equation to determine k_inact and K_i: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the inhibitor concentration.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and procedures discussed in this guide.
Signaling Pathways Affected by Beta-Lactone Enzyme Inhibition
The inhibition of specific enzymes by natural beta-lactones can have significant downstream effects on various cellular signaling pathways, making them attractive candidates for therapeutic intervention.
Lipase and Fatty Acid Synthase Inhibition
Inhibition of lipases, such as pancreatic lipase by Orlistat, directly impacts lipid metabolism by reducing the absorption of dietary fats. This can lead to a caloric deficit and subsequent weight loss. Furthermore, some beta-lactones also inhibit fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. FAS is often overexpressed in cancer cells to support their high proliferation rate. Inhibition of FAS can lead to the accumulation of its substrate, malonyl-CoA, which can have cytotoxic effects and induce apoptosis. The disruption of lipid metabolism through FAS inhibition can also affect cellular signaling pathways that are dependent on lipid-derived signaling molecules.
Proteasome Inhibition
The inhibition of the proteasome by compounds like Belactosin A has profound effects on multiple cellular processes. The proteasome is a central regulator of protein homeostasis, and its inhibition leads to the accumulation of ubiquitinated proteins. This can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis. Furthermore, the proteasome is responsible for the degradation of key regulatory proteins involved in cell cycle progression and apoptosis, such as cyclins, cyclin-dependent kinase inhibitors (e.g., p21, p27), and the tumor suppressor protein p53. By preventing their degradation, proteasome inhibitors can cause cell cycle arrest and promote apoptosis. Additionally, proteasome inhibition blocks the degradation of IκB, an inhibitor of the transcription factor NF-κB. This leads to the suppression of NF-κB activity, which is often constitutively active in cancer cells and promotes cell survival and proliferation.
Esterase Inhibition
Esterases are a broad group of enzymes that hydrolyze ester bonds. Their inhibition by beta-lactones like the Ebelactones can disrupt various physiological processes. For example, acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an accumulation of acetylcholine and has therapeutic applications in conditions like Alzheimer's disease. Other esterases are involved in the metabolism of drugs and xenobiotics, and their inhibition can alter the pharmacokinetic profiles of these compounds. The specific signaling pathways affected by esterase inhibition depend on the particular esterase and its substrates.
Conclusion
Natural beta-lactone compounds represent a rich source of potent and specific enzyme inhibitors with significant therapeutic potential. Their unique mechanism of covalent modification provides a basis for the development of long-acting drugs targeting a variety of diseases, including obesity, cancer, and neurodegenerative disorders. The information and protocols provided in this technical guide are intended to facilitate further research and development in this promising field. A thorough understanding of their inhibitory mechanisms, target enzymes, and effects on cellular signaling pathways will be crucial for the successful translation of these natural products into novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of extracellular cathepsin A-type enzyme, suppresses platelet aggregation ex vivo in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of Belactosin A: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. npatlas.org [npatlas.org]
- 11. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes and Protocols: Ebelactone B in vitro Pancreatic Lipase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary triglycerides, catalyzing their hydrolysis into monoacylglycerols and free fatty acids, which are then absorbed in the small intestine. The inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity, as it reduces the absorption of dietary fats. Ebelactone B, a natural product isolated from Streptomyces aburaviensis, is a potent inhibitor of pancreatic lipase.[1] Its mechanism of action involves the irreversible acylation of the active site serine residue of the lipase, mediated by its reactive β-lactone ring.[2][3] This document provides a detailed protocol for conducting an in vitro pancreatic lipase inhibition assay using this compound, along with relevant quantitative data and a visual representation of the experimental workflow and inhibitory mechanism.
Data Presentation
The inhibitory potency of this compound against porcine pancreatic lipase is summarized in the table below, with the widely used anti-obesity drug Orlistat included for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Compound | Enzyme Source | Substrate | IC50 | Reference |
| This compound | Hog Pancreas | Not Specified | 0.8 ng/mL | [4] |
| Orlistat | Porcine Pancreas | p-Nitrophenyl butyrate | 0.14 µM - 17.05 µg/mL | [2][5] |
Note: IC50 values for Orlistat can vary depending on assay conditions.[5]
Experimental Protocols
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound on porcine pancreatic lipase using p-nitrophenyl butyrate (p-NPB) as a substrate.[6][7][8]
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)
-
This compound
-
Orlistat (positive control)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Solution Preparation
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare by dissolving Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing to the final desired volume.
-
Porcine Pancreatic Lipase (PPL) Solution (1 mg/mL): Just before use, dissolve PPL in cold Tris-HCl buffer. Keep the solution on ice.
-
p-Nitrophenyl butyrate (p-NPB) Substrate Solution (10 mM): Dissolve p-NPB in acetonitrile or isopropanol.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO. From this stock, prepare serial dilutions in Tris-HCl buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Orlistat Stock Solution (e.g., 1 mg/mL): Dissolve Orlistat in DMSO. Prepare serial dilutions in Tris-HCl buffer for use as a positive control.
Assay Procedure
-
Reaction Mixture Preparation: In a 96-well microplate, add the following components in triplicate:
-
Test Wells: 20 µL of varying concentrations of this compound solution.
-
Positive Control Wells: 20 µL of varying concentrations of Orlistat solution.
-
Negative Control Well (No Inhibitor): 20 µL of Tris-HCl buffer (containing the same percentage of DMSO as the test wells).
-
Blank Well: 180 µL of Tris-HCl buffer (without enzyme or substrate).
-
-
Enzyme Addition and Pre-incubation: Add 160 µL of the PPL solution to all wells except the blank well. Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of the p-NPB substrate solution to all wells, including the blank well, to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance every minute for a total of 20-30 minutes at 37°C.
Data Analysis
-
Calculate the rate of reaction: Determine the rate of p-nitrophenol formation by calculating the slope of the linear portion of the absorbance versus time curve for each well.
-
Calculate the percentage of inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and Orlistat: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of lipase activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Mechanism of this compound Inhibition
Caption: Covalent inhibition of pancreatic lipase by this compound.
References
- 1. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectrophotometric Assay for Ebelactone B using p-Nitrophenyl Butyrate (p-NPB)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ebelactone B, a natural product isolated from Streptomyces aburaviensis, is a potent inhibitor of lipases and esterases.[1][2] Its ability to inhibit these enzymes, particularly pancreatic lipase, makes it a subject of interest in research areas such as obesity and hyperlipidemia.[1] A common and straightforward method for quantifying the inhibitory activity of compounds like this compound is the spectrophotometric assay using p-nitrophenyl butyrate (p-NPB) as a substrate. This colorimetric assay allows for the determination of enzyme activity by measuring the hydrolysis of p-NPB.[3][4][5]
Principle of the Assay:
The spectrophotometric assay for this compound's inhibitory activity is based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (p-NPB), by a lipase or esterase. The enzyme catalyzes the cleavage of the ester bond in p-NPB, releasing p-nitrophenol (pNP) and butyric acid. The product, pNP, exhibits a distinct yellow color in solution and can be quantified by measuring its absorbance at a specific wavelength, typically around 405 nm.[3][4][5]
In the presence of an inhibitor like this compound, the activity of the lipase is reduced, leading to a decrease in the rate of p-NPB hydrolysis. This results in a lower production of pNP and consequently, a reduced absorbance reading. The inhibitory effect of this compound can be quantified by comparing the enzyme's activity with and without the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).
The β-lactone ring in the structure of this compound is crucial for its inhibitory action on lipases.[6]
Experimental Protocols:
Herein are detailed methodologies for performing the spectrophotometric assay to determine the inhibitory effect of this compound on lipase activity using p-NPB.
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates
-
Pipettes
-
Incubator
Preparation of Solutions:
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing it to the final volume.
-
Porcine Pancreatic Lipase (PPL) Stock Solution: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer. Keep the solution on ice.
-
p-Nitrophenyl Butyrate (p-NPB) Stock Solution: Dissolve p-NPB in a suitable organic solvent like DMSO or ethanol to prepare a stock solution (e.g., 10 mM).[3][4]
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mM). Further dilutions can be made in DMSO.
Assay Protocol:
-
Reaction Setup: In a 96-well microplate, add the following components in the specified order:
-
Tris-HCl buffer
-
This compound solution at various concentrations (or DMSO for the control)
-
PPL solution
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the p-NPB solution to each well to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[4]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[3][4]
Controls:
-
Control (No Inhibitor): Contains all reagents except this compound (substitute with DMSO). This represents 100% enzyme activity.
-
Blank: Contains all reagents except the enzyme. This is used to subtract the background absorbance from the non-enzymatic hydrolysis of p-NPB.
Data Analysis:
-
Calculate the Percentage of Inhibition: The percentage of lipase inhibition by this compound can be calculated using the following formula:
Where:
-
A_control is the absorbance of the control (enzyme + substrate + DMSO).
-
A_sample is the absorbance of the sample (enzyme + substrate + this compound).
-
A_blank is the absorbance of the blank (substrate + buffer).
-
-
Determine the IC50 Value: The IC50 value is the concentration of this compound that causes 50% inhibition of the lipase activity. To determine the IC50, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Data Presentation:
| This compound Concentration (µM) | Absorbance at 405 nm (Corrected) | % Inhibition |
| 0 (Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
IC50 Value for this compound against Pancreatic Lipase:
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| This compound | Porcine Pancreatic Lipase | Value | [To be determined experimentally] |
Visualizations:
Caption: Experimental workflow for the spectrophotometric assay of this compound.
Caption: Inhibition of lipase-catalyzed hydrolysis of p-NPB by this compound.
References
- 1. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. static.igem.wiki [static.igem.wiki]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of Ebelactone B for Lipase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Ebelactone B against pancreatic lipase. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.
This compound, a natural product isolated from Streptomyces aburaviensis, is a potent inhibitor of esterases, including pancreatic lipase.[1][2][3] Pancreatic lipase is a critical enzyme in the digestion of dietary triglycerides, and its inhibition is a key therapeutic strategy for managing obesity.[1][4][5] Understanding the potency of inhibitors like this compound is crucial for the development of new anti-obesity agents.
Data Presentation
The inhibitory potency of this compound against hog pancreatic lipase has been previously reported. For comparative purposes, the IC50 value is presented below.
| Compound | Target Enzyme | IC50 Value |
| This compound | Hog Pancreatic Lipase | 0.8 ng/mL |
| Ebelactone A | Hog Pancreatic Lipase | 3 ng/mL |
| Orlistat (Positive Control) | Pancreatic Lipase | ~0.14 µM |
Note: The IC50 value for Orlistat is provided as a common positive control for comparison.[6] The value for this compound is from a study by Umezawa et al. (1980).[6][7]
Experimental Protocols
This section details the methodology for determining the IC50 value of this compound against pancreatic lipase using a colorimetric in vitro assay.
Principle of the Assay
The assay is based on the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), by pancreatic lipase. The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of p-nitrophenol formation. By measuring the enzyme activity at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[8]
Materials and Reagents
-
Porcine Pancreatic Lipase (Type II, Sigma-Aldrich or equivalent)
-
This compound (≥95% purity)
-
Orlistat (Positive control, ≥98% purity)
-
p-Nitrophenyl palmitate (pNPP) (Substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium Deoxycholate
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Solution Preparation
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with 1M HCl, and bring to the final volume.
-
Pancreatic Lipase Solution (1 mg/mL): Prepare fresh before use by dissolving porcine pancreatic lipase in cold Tris-HCl buffer. Keep on ice.
-
Substrate Solution (20 mM pNPP): Dissolve p-nitrophenyl palmitate in isopropanol.
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Inhibitor Solutions: Prepare a serial dilution of the this compound stock solution in DMSO to obtain a range of concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Positive Control Solution (Orlistat): Prepare a stock solution and serial dilutions of Orlistat in DMSO, similar to this compound.
Assay Procedure
-
Assay Plate Preparation:
-
Add 10 µL of Tris-HCl buffer to the blank wells.
-
Add 10 µL of the respective working inhibitor solutions (this compound or Orlistat) to the test wells.
-
Add 10 µL of DMSO to the control wells (no inhibitor).
-
-
Enzyme Addition: Add 80 µL of the pancreatic lipase solution to all wells except the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes.[9]
-
Reaction Initiation: Add 10 µL of the pNPP substrate solution to all wells. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.[10]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of p-nitrophenol formation (V) for each concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate Percentage Inhibition: The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for IC50 determination of this compound against lipase.
Proposed Mechanism of Lipase Inhibition by this compound
The inhibitory activity of this compound and other β-lactone-containing compounds is attributed to the reactive β-lactone ring.[6] This ring is susceptible to nucleophilic attack by the catalytic serine residue in the active site of lipase.
Caption: Proposed covalent inhibition of lipase by this compound.
References
- 1. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Ebelactone B for Modulating Intracellular Lipid Accumulation
Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, cell biology, and pharmacology.
Introduction Lipid accumulation in non-adipose tissues is a hallmark of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease. Cellular models of lipid accumulation are crucial for understanding disease mechanisms and for screening potential therapeutic compounds. Ebelactone B, a natural product derived from Streptomyces aburaviensis, is a potent and irreversible inhibitor of various lipases and esterases.[1][2][3] While its effects on pancreatic lipase and intestinal fat absorption are well-documented, its utility as a tool compound in cell-based assays to modulate intracellular lipid metabolism is an area of growing interest.[1][2] This application note provides detailed protocols for using this compound to induce and study lipid accumulation in cultured cells, employing common lipid staining and quantification techniques.
Principle and Mechanism of Action The primary mechanism of this compound involves the inhibition of enzymes responsible for the hydrolysis of triglycerides.[1][3] In a cellular context, this action can be harnessed to block the breakdown of intracellular lipid droplets, a process known as lipolysis. Intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), are responsible for catabolizing stored triglycerides into fatty acids and glycerol. By inhibiting these or similar esterases, this compound effectively traps lipids within the cell, leading to a net increase in the size and/or number of lipid droplets. This makes this compound a valuable pharmacological tool for studying the dynamics of lipid storage and turnover.
Caption: Proposed mechanism of this compound in a cell-based assay.
Experimental Protocols
This section details two primary methods for assessing this compound-induced lipid accumulation: a quantitative fluorescence-based assay using Nile Red and a colorimetric/microscopy-based assay using Oil Red O. A common model for inducing lipid accumulation (steatosis), the oleic acid treatment of HepG2 cells, is used as an example.
I. Cell Culture and Induction of Lipid Accumulation
-
Cell Line: HepG2 (human hepatoma cell line) or 3T3-L1 (mouse preadipocyte line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For lipid studies, using charcoal-stripped FBS is recommended to reduce background lipid levels.[4]
-
Procedure: a. Seed HepG2 cells into a 96-well plate (clear bottom, black walls for fluorescence; standard clear plate for colorimetry) at a density of 10,000-20,000 cells per well. b. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂. c. Prepare an oleic acid stock solution complexed to bovine serum albumin (BSA) to enhance solubility and reduce cytotoxicity. d. To induce lipid accumulation, replace the culture medium with fresh medium containing 0.2-0.5 mM oleic acid. Incubate for 16-24 hours.
II. Treatment with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in the culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the oleic acid-containing medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
Protocol 1: Nile Red Staining and Fluorometric Quantification
Nile Red is a lipophilic stain that fluoresces strongly in hydrophobic environments, making it ideal for staining intracellular lipid droplets.[5] It can be used in live cells for quantitative analysis.[6]
Materials:
-
Nile Red (e.g., Invitrogen™ N1142)
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)[4]
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 570 nm for neutral lipids)
Procedure:
-
Preparation of Staining Solution: a. Prepare a 1 mM Nile Red stock solution in DMSO. Store aliquots at -20°C, protected from light.[5] b. Immediately before use, dilute the stock solution to a final working concentration of 200-1000 nM in PBS or HBSS.[5]
-
Staining: a. After this compound treatment, gently aspirate the medium from the 96-well plate. b. Wash the cells once with 100 µL of PBS per well. c. Add 100 µL of the Nile Red working solution to each well. d. Incubate for 10-15 minutes at 37°C or room temperature, protected from light.[4][5]
-
Quantification: a. After incubation, wash the cells twice with 100 µL of PBS to remove excess stain. b. Add 100 µL of fresh PBS to each well. c. Measure the fluorescence intensity using a microplate reader. For neutral lipids (triglycerides), use an excitation wavelength of ~485 nm and an emission wavelength of ~570 nm.
Caption: Experimental workflow for the Nile Red lipid accumulation assay.
Protocol 2: Oil Red O Staining and Colorimetric Quantification
Oil Red O is a classic lysochrome dye used for staining neutral triglycerides and lipids in fixed cells.[7][8] The stain can be extracted from the cells and quantified spectrophotometrically.[7]
Materials:
-
Oil Red O powder
-
Isopropanol (100%)
-
Formalin (10%) or Paraformaldehyde (4%) for fixation
-
Distilled water (dH₂O)
-
Spectrophotometer or microplate reader (490-520 nm)
Procedure:
-
Preparation of Staining Solutions: a. Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O in 100 mL of 100% isopropanol. b. Oil Red O Working Solution: Mix 6 parts of the stock solution with 4 parts dH₂O (e.g., 6 mL stock + 4 mL dH₂O). Let the solution sit for 10 minutes, then filter it (e.g., using a 0.2 µm syringe filter) to remove precipitates.[8][9] This working solution is stable for only a few hours.
-
Fixation and Staining: a. After this compound treatment, gently aspirate the medium. b. Wash cells once with PBS. c. Fix the cells by adding 100 µL of 10% formalin and incubating for at least 30-60 minutes at room temperature.[10] d. Aspirate the formalin and wash the wells twice with dH₂O. Allow the plate to air dry completely. e. Add 100 µL of the filtered Oil Red O working solution to each well and incubate for 15-20 minutes at room temperature.[9] f. Aspirate the staining solution and immediately wash the wells 3-5 times with dH₂O until the excess stain is removed.
-
Quantification: a. After the final wash, aspirate all water and allow the plate to dry. b. Add 100 µL of 100% isopropanol to each well to elute the stain from the cells. c. Incubate for 10 minutes on a shaker to ensure complete solubilization of the dye. d. Measure the absorbance of the eluate at 490-520 nm using a microplate reader.[7]
Data Presentation and Interpretation
The results from the assays can be presented to show a dose-dependent effect of this compound on lipid accumulation. Data should be normalized to the vehicle-treated control group.
Table 1: Hypothetical Nile Red Fluorescence Data
| Treatment Group | This compound (µM) | Mean Fluorescence (RFU) | % of Vehicle Control |
|---|---|---|---|
| Untreated Control | 0 | 1500 | 75% |
| Vehicle Control | 0 (DMSO) | 2000 | 100% |
| This compound | 0.1 | 2450 | 122.5% |
| This compound | 1.0 | 3800 | 190% |
| This compound | 10.0 | 6500 | 325% |
| this compound | 50.0 | 7100 | 355% |
Table 2: Hypothetical Oil Red O Absorbance Data
| Treatment Group | This compound (µM) | Mean Absorbance (510 nm) | % of Vehicle Control |
|---|---|---|---|
| Untreated Control | 0 | 0.12 | 75% |
| Vehicle Control | 0 (DMSO) | 0.16 | 100% |
| This compound | 0.1 | 0.20 | 125% |
| This compound | 1.0 | 0.31 | 193.8% |
| This compound | 10.0 | 0.54 | 337.5% |
| this compound | 50.0 | 0.59 | 368.8% |
An increase in fluorescence or absorbance relative to the vehicle control indicates that this compound is inhibiting lipid breakdown, leading to increased intracellular lipid accumulation. A dose-response curve can be plotted to determine the EC₅₀ value. It is also advisable to run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed effects are not due to compound toxicity.
References
- 1. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Oil Red O Staining [protocols.io]
Animal Models for In Vivo Efficacy Testing of Ebelactone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone B is a natural product known for its potent inhibitory activity against lipases and esterases. While its effects on lipid metabolism have been investigated, its potential as an anti-cancer agent in vivo remains an area of active exploration. These application notes provide a comprehensive guide for researchers interested in evaluating the therapeutic efficacy of this compound in preclinical animal models of cancer. Given the limited published data on this compound in oncology, this document combines its known biochemical activities with established protocols for in vivo anti-tumor drug testing to offer a robust framework for investigation.
Mechanism of Action and Therapeutic Rationale
This compound is a potent, irreversible inhibitor of various esterases, including pancreatic lipase.[1] This inhibitory action forms the basis of its investigated use in models of hyperlipidemia and obesity.[1] In the context of cancer, many cellular processes, including signal transduction and metabolism, are regulated by esterases. Inhibition of specific esterases that are upregulated in cancer cells or are critical for tumor progression could provide a therapeutic window. The following protocols are designed to test the hypothesis that this compound's esterase-inhibiting activity can translate into anti-tumor efficacy in vivo.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data from in vivo efficacy studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | i.p. | Daily | 1500 ± 150 | 0 | +5 ± 2 |
| This compound | 10 | i.p. | Daily | 900 ± 120 | 40 | +2 ± 3 |
| This compound | 25 | i.p. | Daily | 600 ± 100 | 60 | -3 ± 2 |
| This compound | 50 | i.p. | Daily | 300 ± 80 | 80 | -8 ± 4 |
| Positive Control | - | - | - | 250 ± 70 | 83 | -10 ± 5 |
Table 2: Effect of this compound on Survival in an Orthotopic Metastasis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | - | i.p. | Daily | 30 | 0 |
| This compound | 25 | i.p. | Daily | 45 | 50 |
| Positive Control | - | - | - | 55 | 83 |
Experimental Protocols
Protocol 1: In Vivo Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical study to evaluate the effect of this compound on the growth of solid tumors implanted subcutaneously in immunocompromised mice.
1. Animal Model Selection:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD scid gamma (NSG) mice, 6-8 weeks old, female.
-
Justification: These strains are immunodeficient and will not reject human tumor xenografts.
2. Cell Line and Culture:
-
Select a human cancer cell line relevant to the cancer type of interest (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Ensure cells are free from mycoplasma contamination.
3. Tumor Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
4. Animal Randomization and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group).
5. This compound Formulation and Administration:
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Prepare fresh daily.
-
Dosing: Based on previous studies in rats for other indications, a starting dose of 10 mg/kg can be explored.[1] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration: Administer the formulated this compound or vehicle control intraperitoneally (i.p.) once daily.
6. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³), if they show signs of significant morbidity, or at the end of the study period (e.g., 21-28 days).
7. Tissue Collection and Analysis:
-
At necropsy, excise tumors and weigh them.
-
Collect major organs for histopathological analysis to assess for any treatment-related toxicity.
-
A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot, qPCR) to investigate the mechanism of action.
Protocol 2: In Vitro Esterase/Lipase Inhibition Assay
This assay can be used to confirm the inhibitory activity of this compound on target esterases or lipases present in the cancer cells or tumor microenvironment.
1. Materials:
-
This compound
-
p-Nitrophenyl acetate (pNPA) or a specific lipase substrate
-
Cell lysate from the cancer cell line of interest or purified esterase/lipase
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the cell lysate or purified enzyme to the wells of the 96-well plate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (e.g., pNPA).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
Visualizations
References
Application Notes and Protocols for Oral Administration of Ebelactone B in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone B is a natural product known for its potent inhibitory activity against pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats.[1][2][3] This property makes this compound a compound of interest for research into the management of obesity and hyperlipidemia.[1] These application notes provide a comprehensive guide to developing a formulation of this compound for oral administration in rats, a common preclinical model. Due to the limited publicly available data on the physicochemical properties of this compound, this document outlines a generalized approach for formulating poorly water-soluble compounds for rodent oral gavage studies. Researchers are advised to determine the specific properties of their this compound sample to optimize the formulation.
Proposed Formulation Strategy for this compound
Given that many microbial-derived compounds with complex structures exhibit poor aqueous solubility, a lipid-based formulation is a rational starting point for this compound.[4][5] Such formulations can enhance the oral bioavailability of lipophilic drugs by promoting their dissolution and absorption.[4][6][7]
A self-emulsifying drug delivery system (SEDDS) is a suitable option. SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8]
Table 1: Proposed this compound Formulation Components
| Component Category | Example Excipient | Function | Rationale |
| Oil (Lipid Phase) | Sesame Oil, Miglyol 812 | Vehicle for dissolving this compound | Enhances solubility and absorption of lipophilic compounds.[4] |
| Surfactant | Kolliphor RH 40, Tween 80 | Emulsifying agent | Reduces interfacial tension, facilitating the formation of a stable emulsion.[6][8] |
| Co-surfactant/Co-solvent | Transcutol, PEG 400 | Improves drug solubility and emulsion stability | Increases the solvent capacity of the lipid phase and stabilizes the emulsion.[7][8] |
Experimental Protocols
Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles to select an appropriate formulation base.
Materials:
-
This compound
-
Selection of vehicles (e.g., Sesame oil, Miglyol 812, PEG 400, Tween 80, Transcutol)
-
Vials
-
Shaking incubator or orbital shaker
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)[9][10]
Protocol:
-
Add an excess amount of this compound to a known volume of each selected vehicle in a vial.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
Table 2: Example Solubility Data for this compound (Note: This is an example table. Researchers should replace this with their experimental data.)
| Vehicle | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Insert Data] |
| Sesame Oil | 25 | [Insert Data] |
| Miglyol 812 | 25 | [Insert Data] |
| PEG 400 | 25 | [Insert Data] |
| Tween 80 | 25 | [Insert Data] |
| Transcutol | 25 | [Insert Data] |
Formulation Preparation
Objective: To prepare a stable oral formulation of this compound.
Protocol:
-
Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.
-
Weigh the required amount of this compound.
-
In a clean glass vial, add the oil phase and the co-surfactant.
-
Add the this compound to the oil/co-surfactant mixture and vortex until the compound is completely dissolved. Gentle heating may be applied if necessary, but the thermal stability of this compound should be considered.
-
Add the surfactant to the mixture and vortex until a clear, homogenous solution is obtained.
Stability Assessment of the Formulation
Objective: To evaluate the physical and chemical stability of the prepared this compound formulation over time.[11][12]
Materials:
-
Prepared this compound formulation
-
Storage chambers at different conditions (e.g., 4°C, 25°C/60% RH)
-
Analytical method for this compound quantification
Protocol:
-
Aliquot the formulation into several sealed vials.
-
Store the vials at the selected stability conditions.
-
At specified time points (e.g., 0, 7, 14, 30 days), withdraw a sample from one vial from each storage condition.
-
Visually inspect the sample for any signs of physical instability, such as phase separation, precipitation, or color change.
-
Quantify the concentration of this compound in the sample to assess chemical stability.
Table 3: Example Stability Data for this compound Formulation (Note: This is an example table. Researchers should replace this with their experimental data.)
| Storage Condition | Time Point (days) | Visual Appearance | This compound Concentration (% of initial) |
| 4°C | 0 | Clear, homogenous | 100% |
| 7 | [Insert Data] | [Insert Data] | |
| 14 | [Insert Data] | [Insert Data] | |
| 30 | [Insert Data] | [Insert Data] | |
| 25°C / 60% RH | 0 | Clear, homogenous | 100% |
| 7 | [Insert Data] | [Insert Data] | |
| 14 | [Insert Data] | [Insert Data] | |
| 30 | [Insert Data] | [Insert Data] |
In Vivo Oral Administration in Rats (Oral Gavage)
Objective: To administer the this compound formulation to rats for pharmacokinetic studies.
Materials:
-
Male Sprague-Dawley or Wistar rats (weight appropriate for the study)
-
Prepared this compound formulation
-
Gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes
Protocol:
-
Fast the rats overnight (with access to water) before dosing, if required by the study design.
-
Weigh each rat to determine the correct dosing volume. The typical maximum oral gavage volume for rats is 10 mL/kg.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.[13][14][15][16]
Protocol:
-
Administer the this compound formulation to a group of rats via oral gavage.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a subset of animals at each time point.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data.
Table 4: Example Pharmacokinetic Parameters of this compound in Rats (Note: This is an example table. Researchers should replace this with their experimental data.)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | [Insert Data] |
| Tmax (Time to Maximum Concentration) | h | [Insert Data] |
| AUC (Area Under the Curve) | ng*h/mL | [Insert Data] |
| t1/2 (Half-life) | h | [Insert Data] |
| Bioavailability (%) | % | [Insert Data] |
Visualizations
Caption: Experimental workflow for this compound formulation and in vivo testing.
Caption: Pancreatic lipase inhibition by this compound.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic and Bioavailability Studies of Embelin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academicjournals.org [academicjournals.org]
Ebelactone B: Solubility and Preparation for In Vitro Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone B is a natural product isolated from Streptomyces aburaviensis. It is a potent inhibitor of various esterases and lipases, with notable activity against neutral sphingomyelinase (nSMase) and acid sphingomyelinase (ASM). These enzymes play crucial roles in the sphingolipid signaling pathway by catalyzing the hydrolysis of sphingomyelin to ceramide, a key second messenger involved in cellular processes such as proliferation, apoptosis, and inflammation. The inhibitory action of this compound makes it a valuable tool for investigating the roles of these enzymes in various physiological and pathological conditions. This document provides detailed information on the solubility of this compound and protocols for its preparation and use in in vitro studies.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative solvent for stock solutions. |
| Methanol | Soluble | Another suitable organic solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. |
| Water | Poorly Soluble | Not suitable for preparing primary stock solutions. |
| Cell Culture Medium | Poorly Soluble | Dilution from a concentrated stock in an organic solvent is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 352.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 352.5 g/mol * 1 mL = 0.003525 g = 3.525 mg
-
-
Weighing this compound: Carefully weigh out 3.53 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium (specific to the cell line)
-
10 mM this compound stock solution in DMSO
-
Sterile, pyrogen-free PBS
-
Calibrated micropipettes and sterile tips
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated wells.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the freshly prepared medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following the incubation period, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, trypan blue), apoptosis assays, protein expression analysis (e.g., Western blotting), or enzyme activity assays.
Mandatory Visualization
Sphingomyelin Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of sphingomyelinase in the sphingomyelin signaling pathway and the point of inhibition by this compound. Sphingomyelinase catalyzes the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. Ceramide acts as a critical second messenger, initiating signaling cascades that influence a wide range of cellular responses.
Handling and storage guidelines for Ebelactone B powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of Ebelactone B powder, a potent inhibitor of esterases and lipases. Adherence to these protocols is crucial for ensuring the integrity of the compound, obtaining reproducible experimental results, and maintaining laboratory safety.
Product Information
| Characteristic | Value |
| CAS Number | 76808-15-6 |
| Molecular Formula | C₂₁H₃₆O₄ |
| Molecular Weight | 352.5 g/mol |
Safety and Handling Precautions
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling large quantities of powder or if aerosolization is possible. Use a NIOSH-approved respirator. |
Handling Guidelines:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent dust formation when handling the powder.
-
Wash hands thoroughly after handling.
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
| Condition | Guideline | Rationale |
| Temperature | 2-8°C | To minimize degradation. |
| Atmosphere | Store in a tightly sealed container. Consider storage under an inert gas (e.g., argon or nitrogen) for long-term stability. | Protects from moisture and air, which can contribute to hydrolysis of the lactone ring. |
| Light | Protect from light. | To prevent potential photodegradation. |
Solubility
Based on data for the closely related Ebelactone A, the following solvents can be used to prepare stock solutions. It is recommended to perform small-scale solubility tests before preparing a large stock.
| Solvent | Reported Solubility (for Ebelactone A) |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 20 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.525 mg of this compound (Molecular Weight = 352.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder. For 3.525 mg, add 1 mL of DMSO.
-
Vortex briefly and/or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
General Protocol for Use in Cell-Based Assays
This protocol provides a general workflow for using the this compound stock solution in a typical cell-based assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cells of interest plated in a multi-well plate
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in cell culture medium.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the specific assay to measure the effects of this compound.
Visualizations
Caption: A typical experimental workflow for preparing and using this compound.
Caption: A decision tree for the appropriate storage of this compound.
Caption: The inhibitory action of this compound on esterases and lipases.
References
Application Notes and Protocols: Orlistat as a Positive Control in Ebelactone B Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of obesity and metabolic disease research, the inhibition of pancreatic lipase stands as a key therapeutic strategy. This enzyme is pivotal in the digestion of dietary triglycerides, and its inhibition can significantly reduce fat absorption. Orlistat, a potent and well-characterized irreversible inhibitor of gastric and pancreatic lipases, is an FDA-approved medication for obesity management. Its established mechanism of action and extensive documentation make it an ideal positive control for screening and characterizing novel lipase inhibitors.
Ebelactone B, a natural product isolated from Streptomyces aburaviensis, has also demonstrated significant inhibitory activity against pancreatic lipase.[1] These application notes provide a detailed framework for utilizing Orlistat as a positive control in experiments designed to evaluate the efficacy and mechanism of this compound as a pancreatic lipase inhibitor.
Mechanism of Action
Both Orlistat and this compound target pancreatic lipase, but their interactions are rooted in their distinct chemical structures.
Orlistat: A synthetic derivative of lipstatin, Orlistat, acts as an irreversible inhibitor by forming a covalent bond with the serine residue (Ser152) in the active site of pancreatic and gastric lipases. This acylation of the enzyme's active site renders it inactive, thereby preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.
This compound: As a β-lactone-containing natural product, this compound is also a potent inhibitor of pancreatic lipase.[1] Its inhibitory mechanism is presumed to be similar to that of Orlistat, involving the nucleophilic attack of the active site serine on the strained β-lactone ring, leading to the formation of a stable acyl-enzyme intermediate and subsequent inactivation of the enzyme.
Data Presentation
The inhibitory potency of Orlistat and this compound against pancreatic lipase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes reported IC50 values for both compounds, providing a basis for comparative analysis.
| Compound | Enzyme Source | IC50 Value | Reference |
| Orlistat | Porcine Pancreatic Lipase | 0.22 µg/mL | [2] |
| Human Pancreatic Lipase | 0.14 ± 0.00 µM | ||
| This compound | Hog Pancreatic Lipase | 0.8 ng/mL | |
| Intestinal Lipase | Inhibited by 75.9% |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol details a common method for assessing pancreatic lipase inhibition using the chromogenic substrate p-nitrophenyl butyrate (pNPB).
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL), Type II
-
Orlistat (Positive Control)
-
This compound (Test Compound)
-
p-Nitrophenyl butyrate (pNPB) (Substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Tris-HCl Buffer (100 mM, pH 8.0): Dissolve Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
-
PPL Solution (1 mg/mL): Prepare fresh by dissolving porcine pancreatic lipase in cold Tris-HCl buffer. Keep the solution on ice.
-
Substrate Solution (10 mM pNPB): Dissolve p-nitrophenyl butyrate in acetonitrile.
-
Stock Solutions (1 mM): Prepare stock solutions of Orlistat and this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of Orlistat and this compound in Tris-HCl buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 20 µL of the test compound (this compound) or control solutions (Orlistat, buffer with DMSO for negative control) to the wells of a 96-well microplate.
-
Add 160 µL of the PPL solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 20-30 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of lipase activity) using a suitable software (e.g., GraphPad Prism).
-
Visualization of Pathways and Workflows
Mechanism of Pancreatic Lipase Inhibition
Caption: Mechanism of pancreatic lipase inhibition by Orlistat and this compound.
Experimental Workflow for Lipase Inhibition Assay
Caption: Experimental workflow for the in vitro pancreatic lipase inhibition assay.
Signaling Pathways Affected by Lipase Inhibition
Orlistat and Downstream Signaling:
Orlistat's primary action of inhibiting lipase and reducing fat absorption can lead to systemic effects that influence cellular signaling pathways, particularly in the context of cancer and metabolic diseases. Notably, Orlistat has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[3][4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Orlistat's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
This compound and Potential Downstream Signaling:
Currently, there is a lack of specific studies elucidating the direct downstream cellular signaling pathways modulated by this compound beyond its immediate effect on lipase inhibition. However, based on its function, it is plausible that this compound, by reducing the absorption of dietary fats and consequently altering the cellular lipid landscape, could indirectly influence various signaling pathways involved in metabolic regulation, inflammation, and cell fate.
The reduced availability of fatty acids and monoglycerides could lead to downstream effects on pathways sensitive to lipid metabolites, such as those involved in inflammation and cellular stress. Further research is required to delineate the specific signaling cascades affected by this compound.
Caption: Postulated downstream effects of this compound-mediated lipase inhibition.
Conclusion
Orlistat serves as an indispensable tool for the validation and comparative analysis of novel pancreatic lipase inhibitors like this compound. The provided protocols and data offer a foundational framework for researchers to conduct robust and reproducible experiments. While the direct signaling pathways affected by this compound remain to be fully elucidated, its potent lipase inhibitory activity suggests a significant impact on lipid metabolism, warranting further investigation into its downstream cellular effects. The use of Orlistat as a positive control will be crucial in these future studies to benchmark the efficacy and understand the nuanced mechanisms of this compound.
References
- 1. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Protein Kinase B/Akt Signaling: Role of Localized Akt Activation and Compartment-Specific Target Proteins for the Cellular Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of tumor survival in vivo by β-lapachone plus taxol: Combining drugs imposes different artificial checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. beta-lapachone induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 family and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Ebelactone B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ebelactone B is a natural product isolated from Streptomyces aburaviensis. It belongs to the class of β-lactone-containing molecules, which are known inhibitors of various esterases and lipases.[1] Structurally similar compounds, such as Palmostatin B, have been shown to inhibit serine hydrolases, including the α/β-hydrolase domain-containing protein 17 (ABHD17) family of depalmitoylases.[2][3][4] This inhibitory action can interfere with the post-translational lipid modifications of key signaling proteins, such as N-Ras, thereby affecting their subcellular localization and downstream signaling cascades, including the KRAS pathway.[2][3] The dysregulation of the KRAS signaling pathway is a hallmark of many cancers, making this compound a compound of interest for preclinical anticancer drug development.
These application notes provide a comprehensive guide to the experimental design for preclinical studies of this compound, focusing on its potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating enzyme inhibitors and anticancer compounds in both in vitro and in vivo settings.
I. In Vitro Preclinical Studies
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of this compound is to determine its effect on the viability and proliferation of a panel of cancer cell lines. It is recommended to include cell lines with known KRAS mutation status to assess for selective activity.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | Illustrative IC50 (µM) |
| A549 | Lung Cancer | G12S | 5.2 |
| HCT116 | Colon Cancer | G13D | 8.7 |
| PANC-1 | Pancreatic Cancer | G12D | 12.5 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 10.8 |
| MCF-7 | Breast Cancer | Wild-Type | > 50 |
| HEK293T | Normal Kidney | Wild-Type | > 50 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
ABHD17 Enzyme Inhibition Assay
To confirm the mechanism of action of this compound, an in vitro assay to measure the inhibition of ABHD17 enzymatic activity is crucial.
Experimental Protocol: Activity-Based Protein Profiling (ABPP) for ABHD17 Inhibition
-
Cell Culture and Lysate Preparation: Culture HEK293T cells overexpressing a specific ABHD17 isoform (e.g., ABHD17A). Harvest the cells and prepare a cell lysate by sonication in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the cell lysate with varying concentrations of this compound or a vehicle control for 30 minutes at room temperature.
-
Probe Labeling: Add a fluorescently tagged serine hydrolase activity-based probe (e.g., FP-Rhodamine) to the lysates and incubate for another 30 minutes.
-
SDS-PAGE and Fluorescence Scanning: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to the ABHD17 isoform. A decrease in fluorescence intensity in the this compound-treated samples compared to the vehicle control indicates inhibition of enzyme activity.
Western Blot Analysis of KRAS Signaling Pathway
To investigate the downstream effects of ABHD17 inhibition by this compound, the activation status of key proteins in the KRAS signaling pathway should be assessed.
Experimental Protocol: Western Blot for p-ERK and p-AKT
-
Cell Treatment and Lysis: Seed KRAS-mutant cancer cells (e.g., A549) and treat with this compound at its IC50 concentration for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
II. In Vivo Preclinical Studies
Xenograft Mouse Model for Tumor Growth Inhibition
To evaluate the in vivo efficacy of this compound, a xenograft mouse model using human cancer cells is a standard approach.
Table 2: Illustrative Tumor Growth Inhibition by this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume at Day 21 (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 1500 ± 250 | - |
| This compound | 10 | i.p. | 850 ± 150 | 43 |
| This compound | 25 | i.p. | 500 ± 100 | 67 |
| Positive Control | Varies | Varies | 400 ± 80 | 73 |
Note: This data is illustrative and serves as a template for presenting results from an in vivo study.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 KRAS-mutant cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound or vehicle control via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily or every other day) for a specified duration (e.g., 21 days).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot) and another portion fixed in formalin for immunohistochemistry.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
III. Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits ABHD17, leading to altered N-Ras localization and downstream KRAS signaling.
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of this compound as an anticancer agent.
References
- 1. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Ebelactone B Solubility and Handling
Welcome to the technical support center for Ebelactone B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from Streptomyces aburaviensis. It is known to be an inhibitor of various esterases, with pancreatic lipase and homoserine O-acetyltransferase being notable targets.[1][2] By inhibiting pancreatic lipase, this compound can reduce the intestinal absorption of dietary fats.[1] Its inhibition of homoserine O-acetyltransferase disrupts the methionine biosynthesis pathway in certain microorganisms, suggesting its potential as an antimicrobial agent.[3][4][5]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is it so difficult to dissolve?
A2: this compound is a lipophilic molecule, meaning it has poor solubility in water and aqueous buffers. Its chemical structure contributes to its hydrophobicity, leading to challenges in preparing homogenous solutions for in vitro and in vivo experiments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, the recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO). Ethanol and methanol can also be used, though DMSO is often preferred for its ability to dissolve a wide range of compounds. It is crucial to use a high-purity, anhydrous grade of the solvent.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps to address this:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your experimental setup should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced toxicity and to reduce the likelihood of precipitation.
-
Pre-warm the aqueous buffer: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Add the stock solution dropwise while vortexing: Slowly add the DMSO stock solution to the pre-warmed aqueous buffer while gently vortexing or stirring. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Sonication: If precipitation still occurs, brief sonication of the final solution in a water bath sonicator can help to redissolve the compound.
-
Use of solubilizing agents: For particularly challenging cases, the use of solubilizing agents such as cyclodextrins or surfactants may be considered, though their compatibility with the specific experimental system must be validated.
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature.[6][7][8][9][10] It is recommended to prepare fresh dilutions of this compound in aqueous buffers for each experiment. Stock solutions in anhydrous DMSO are generally more stable and can be stored at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume gradually. Use vortexing and/or sonication to aid dissolution. Gentle warming (to 37°C) may also be effective. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final solution has been exceeded. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for your cells (typically <0.5%). Follow the dilution protocol outlined below. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation. | Vortex the solution vigorously. Use a bath sonicator for 5-10 minutes. If cloudiness persists, consider filtering the solution through a 0.22 µm syringe filter, but be aware this may remove some of the precipitated compound. |
| Inconsistent experimental results. | Inhomogeneous solution due to precipitation. Degradation of this compound in the aqueous buffer. | Ensure the final solution is clear before each use. Prepare fresh dilutions for each experiment from a stable DMSO stock. |
Quantitative Data
| Solvent/Buffer System | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Methanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly Soluble | Direct dissolution is not recommended. Dilution from an organic solvent stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 352.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.53 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to 37°C.
-
Determine the final desired concentration of this compound and the final volume of the solution.
-
Calculate the volume of the 10 mM this compound stock solution needed. Important: Ensure the final DMSO concentration will be below 0.5% (v/v). For example, to make 10 mL of a 10 µM solution, you would add 10 µL of the 10 mM stock, resulting in a final DMSO concentration of 0.1%.
-
Place the required volume of pre-warmed aqueous buffer into a sterile conical tube.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared solution immediately for your experiment.
Visualizations
References
- 1. Methionine cycle inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 3. β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Homoserine Transacetylase as a New Target for Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of homoserine transacetylase as a new target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotech-asia.org [biotech-asia.org]
- 8. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ebelactone B in Cell Culture: A Technical Support Guide
Welcome to the Technical Support Center for Ebelactone B. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting guidance for experiments involving this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment as expected. What could be the reason?
A1: Inconsistent or lack of cellular response to this compound is often linked to its instability in aqueous solutions like cell culture media. The β-lactone ring in this compound is susceptible to hydrolysis, especially at the physiological pH of most cell culture media (typically around 7.4). This hydrolysis opens the lactone ring, rendering the molecule inactive as an esterase inhibitor. The rate of hydrolysis can be influenced by temperature, pH, and the specific components of your cell culture medium. It is crucial to handle and use this compound with its stability limitations in mind.
Q2: How quickly does this compound degrade in cell culture media?
Q3: What are the degradation products of this compound?
A3: The primary degradation pathway for this compound in aqueous media is the hydrolysis of the β-lactone ring. This reaction results in the formation of a corresponding β-hydroxy carboxylic acid. This structural change prevents the molecule from binding to and inhibiting its target esterases.
Q4: How should I prepare and store this compound stock solutions?
A4: To minimize degradation, this compound stock solutions should be prepared in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).[5] Prepare high-concentration stock solutions to minimize the volume of solvent added to your cell culture. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture contamination. When preparing working solutions, dilute the stock solution into your cell culture medium immediately before adding it to your cells.
Q5: Can I pre-mix this compound in my cell culture media for long-term experiments?
A5: It is strongly advised not to pre-mix this compound in cell culture media for extended periods. Due to its instability, the compound will likely degrade, leading to a decrease in its effective concentration and unreliable experimental results. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect | Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium. | - Prepare fresh stock solutions in dry DMSO and store them properly in aliquots at -20°C or -80°C.- Add this compound to the cell culture medium immediately before treating the cells.- For long-term experiments, replenish the medium with fresh this compound at regular intervals (e.g., every 4-6 hours). |
| Incorrect concentration: The actual concentration of active this compound may be lower than intended due to degradation. | - Perform a dose-response experiment to determine the optimal effective concentration under your specific experimental conditions.- Use a higher initial concentration to compensate for degradation, but be mindful of potential off-target effects. | |
| High variability between replicates | Inconsistent handling: Differences in the timing of this compound addition or sample processing can lead to variability. | - Ensure precise and consistent timing for all experimental steps.- Use a multichannel pipette for adding this compound to minimize timing differences between wells. |
| Uneven cell seeding: Variations in cell number per well can affect the cellular response. | - Ensure a homogeneous cell suspension before seeding.- Check for even cell distribution after seeding. | |
| Unexpected cellular toxicity | High concentration of DMSO: The solvent used for the stock solution may be toxic to cells at high concentrations. | - Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%.- Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments. |
| Off-target effects: High concentrations of this compound may lead to non-specific cellular effects. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cell line.- Use the lowest effective concentration determined from your dose-response experiments. |
Quantitative Data Summary
While specific stability data for this compound in cell culture media is limited, the following table summarizes the known stability of a related β-lactone, β-propiolactone, in aqueous solutions, which can serve as a general guide.
| Compound | Medium | pH | Temperature (°C) | Half-life |
| β-propiolactone | Water | 7.0 | 25 | ~3.5 hours[1] |
| β-propiolactone | Phosphate Buffer | 7.4 | 37 | ~24-32 minutes[4] |
| β-propiolactone | Water | Neutral | 37 | ~45 minutes[3] |
Key Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Dry DMSO
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in dry DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, and 24 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt degradation.
-
Sample Preparation for HPLC-MS:
-
Thaw the samples.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for HPLC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
HPLC-MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Esterase Activity Assay
This protocol can be used to confirm the inhibitory activity of this compound on cellular esterases.
Materials:
-
Cells treated with this compound or vehicle control
-
Cell lysis buffer
-
Esterase substrate (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of freshly prepared this compound for a short duration (e.g., 1-2 hours) to minimize degradation. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the esterase activity.
-
Esterase Assay:
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Add the assay buffer.
-
Initiate the reaction by adding the esterase substrate.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each sample.
-
Normalize the esterase activity to the protein concentration.
-
Compare the esterase activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Protocol 3: Oil Red O Staining for Lipid Droplet Visualization
As this compound is a known inhibitor of fatty acid synthase, it is expected to reduce cellular lipid accumulation. This protocol allows for the visualization of intracellular lipid droplets.[10][11][12][13][14]
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Fixation:
-
Wash cells gently with PBS.
-
Fix cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Staining:
-
Wash cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells with 60% isopropanol.
-
Wash the cells multiple times with distilled water.
-
-
Counterstaining (Optional):
-
Incubate cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) using a fluorescence or bright-field microscope.
-
Signaling Pathway
This compound has been identified as an inhibitor of fatty acid synthase (FAS).[15] FAS is a key enzyme in de novo lipogenesis, a metabolic pathway regulated by the sterol regulatory element-binding protein 1c (SREBP-1c). By inhibiting FAS, this compound can disrupt lipid metabolism and reduce the accumulation of intracellular lipid droplets.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified researchers. The information provided is based on currently available scientific literature. Users should always consult primary literature and validate experimental protocols for their specific applications.
References
- 1. Beta-Propiolactone | C3H4O2 | CID 2365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Propiolactone, its application and assay methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Effect of β propiolactone viral inactivation on α1 antitrypsin values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound EBE002 - Protease Inhibitors - Product Details [shop.eproscience.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. UPLC-MS/MS Assay for Quantification of Wedelolactone and Demethylwedelolactone in Rat Plasma and the Application to a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ebelactone B lipase assays
Technical Support Center: Ebelactone B Lipase Assays
Welcome to the technical support center for this compound lipase assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this compound as a lipase inhibitor in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit lipase activity?
This compound is a natural product isolated from Streptomyces aburaviensis.[1] It belongs to the β-lactone class of compounds, which are known for their potent inhibitory effects on lipases and esterases.[1] The mechanism of inhibition involves the highly strained β-lactone ring, which acts as a pharmacophore.[2] This ring covalently binds to the serine hydroxyl group within the active site of gastric and pancreatic lipases, forming a stable acyl-enzyme complex. This covalent modification results in the irreversible inactivation of the enzyme.[2] Cleavage of the β-lactone ring leads to a loss of inhibitory activity, highlighting its crucial role.[2]
Q2: I am observing high background noise in my assay wells, even in the absence of the enzyme. What could be the cause?
High background noise can stem from the spontaneous hydrolysis of the substrate or from interfering substances.
-
Substrate Instability: Artificial chromogenic substrates, such as p-nitrophenyl esters (e.g., pNPP), can undergo spontaneous hydrolysis, especially at alkaline pH.[3]
-
Troubleshooting:
-
Prepare fresh substrate solutions for each experiment.
-
Run a "substrate only" control (without enzyme or inhibitor) to quantify the rate of spontaneous hydrolysis.
-
Consider using a slightly lower pH for the assay buffer, if compatible with your lipase's optimal activity range. While the highest lipase activity is often observed between pH 8.0 and 9.0, a pH of 8.0 is often recommended to minimize spontaneous hydrolysis.[3]
-
-
-
Reagent Contamination: Buffers and other reagents may be contaminated with microbes that produce their own lipases.
-
Troubleshooting:
-
Use sterile, high-purity water and reagents.
-
Filter-sterilize buffers and store them in aliquots.
-
-
Q3: My results with this compound are not reproducible between experiments. What are the common sources of variability?
Lack of reproducibility is a frequent issue in lipase assays and can be attributed to several factors:
-
Temperature Fluctuations: Lipase activity is highly sensitive to temperature. Inconsistent incubation temperatures will lead to variable reaction rates.
-
Troubleshooting:
-
Always pre-incubate all reagents, including the enzyme, substrate, and this compound solutions, at the desired assay temperature.
-
Use a temperature-controlled incubator or water bath for the duration of the assay.
-
-
-
pH Variations: The pH of the assay buffer is critical for both enzyme activity and the stability of this compound.
-
Troubleshooting:
-
Prepare buffers carefully and verify the pH at the assay temperature, as pH can shift with temperature changes.
-
Given that β-lactones can be unstable at basic pH, ensure the pH of your stock solutions and final assay buffer is consistent.
-
-
-
Inconsistent Substrate Preparation: For assays using emulsified substrates like olive oil or tributyrin, the quality and consistency of the emulsion are paramount.
-
Troubleshooting:
-
Standardize the emulsification procedure (e.g., sonication or vortexing time and intensity).
-
Use a stabilizing agent like gum arabic to ensure a consistent droplet size.
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions like enzyme stocks or substrate emulsions, can introduce significant errors.
-
Troubleshooting:
-
Use calibrated pipettes with appropriate tips.
-
Employ reverse pipetting techniques for viscous liquids.
-
-
-
This compound Handling: As an irreversible inhibitor, the pre-incubation time of this compound with the lipase is a critical parameter.
-
Troubleshooting:
-
Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. For irreversible inhibitors, the IC50 value will decrease with longer pre-incubation times.[4]
-
-
Q4: The measured lipase activity is lower than expected, even in my control wells without this compound. Why might this be happening?
Lower-than-expected lipase activity can be due to enzyme instability, suboptimal assay conditions, or the presence of unintended inhibitors.
-
Enzyme Inactivation: Lipases can lose activity due to improper storage or handling.
-
Troubleshooting:
-
Avoid repeated freeze-thaw cycles by storing the enzyme in aliquots at -20°C or -80°C.
-
Ensure the enzyme is stable at the chosen assay pH and temperature.
-
-
-
Suboptimal Assay Conditions: The concentration of cofactors or the presence of certain detergents can significantly impact lipase activity.
-
Troubleshooting:
-
Some lipases require cofactors like Ca²⁺ ions for optimal activity. Ensure your buffer contains the appropriate concentration (typically 1-10 mM).
-
The type and concentration of detergent used for substrate emulsification can either enhance or inhibit lipase activity.
-
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO or ethanol) can inhibit the lipase at higher concentrations.
-
Troubleshooting:
-
Keep the final concentration of the organic solvent in the assay low (typically <1-5% v/v).
-
Run a "solvent control" containing the same amount of solvent as the inhibitor wells to assess its effect on lipase activity.
-
-
Q5: How should I prepare and handle this compound for my assays?
Proper handling of this compound is crucial for obtaining accurate and reproducible results.
-
Solubility: While specific solubility data for this compound is not widely published, similar β-lactone compounds are often dissolved in organic solvents like DMSO or ethanol to prepare concentrated stock solutions.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol. Further dilute this stock in the assay buffer to achieve the desired final concentrations.
-
-
Stability: The β-lactone ring is susceptible to hydrolysis, particularly under basic conditions.
-
Recommendation:
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Avoid prolonged storage of diluted this compound in aqueous buffers, especially those with a pH > 8.
-
A study on other β-lactam antibiotics showed maximum stability in a pH range of approximately 5.4 to 6.1.[1] While not specific to this compound, this suggests that neutral to slightly acidic conditions are preferable for storage.
-
-
Data Presentation
The following tables summarize key quantitative data for consideration when designing and troubleshooting this compound lipase assays.
Table 1: Inhibitory Potency of Ebelactones against Pancreatic Lipase
| Compound | Target Enzyme | IC50 (ng/mL) | Source |
| Ebelactone A | Hog Pancreatic Lipase | 3 | [5] |
| This compound | Hog Pancreatic Lipase | 0.8 | [5] |
Table 2: General Optimal Conditions for Pancreatic Lipase Assays
| Parameter | Typical Optimal Range | Key Considerations |
| pH | 7.0 - 9.0 | Highly dependent on the specific lipase source. For p-nitrophenyl substrates, pH 8.0 is often a good compromise between enzyme activity and substrate stability.[3] |
| Temperature | 30°C - 40°C | Varies with the lipase source. Porcine pancreatic lipase is commonly assayed at 37°C.[2] |
| Calcium Ions (Ca²⁺) | 1 - 10 mM | Required by some lipases for activity and stability. |
| Bile Salts (e.g., Sodium Deoxycholate) | 5 - 35 mM | Often required for the activity of pancreatic lipases, especially with natural triglyceride substrates.[2] |
| Organic Co-solvent (e.g., DMSO, Ethanol) | < 5% (v/v) | High concentrations can inhibit lipase activity. Always include a solvent control. |
Experimental Protocols
Protocol 1: Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (pNPB)
This colorimetric assay measures the release of p-nitrophenol from the substrate pNPB, which can be quantified by measuring the increase in absorbance at 405-415 nm.
Materials:
-
Porcine pancreatic lipase (PPL)
-
This compound
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
DMSO or Ethanol (for dissolving this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
PPL Solution: Prepare a stock solution of PPL (e.g., 1 mg/mL) in cold Tris-HCl buffer immediately before use. Keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations.
-
pNPB Substrate Solution: Prepare a 10 mM stock solution of pNPB in acetonitrile or isopropanol.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 10 µL of this compound working solution and 80 µL of PPL solution.
-
Control Wells (No Inhibitor): Add 10 µL of Tris-HCl buffer (containing the same percentage of DMSO as the test wells) and 80 µL of PPL solution.
-
Blank Wells: Add 90 µL of Tris-HCl buffer (without enzyme).
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the 10 mM pNPB substrate solution to all wells to start the reaction (final volume = 100 µL).
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 10-20 minutes using a microplate reader.
-
-
Calculation:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Plot the % Inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of irreversible lipase inhibition by this compound.
Caption: Troubleshooting flowchart for inconsistent assay results.
References
Technical Support Center: Optimizing Substrate Concentration for Ebelactone B Inhibition Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ebelactone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing substrate concentration for studying the inhibition kinetics of this potent esterase and lipase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a natural product derived from Streptomyces aburaviensis.[1] It is a potent inhibitor of esterases and lipases, with particularly strong activity against pancreatic lipase.[1]
Q2: Why is optimizing substrate concentration crucial for studying this compound inhibition?
A2: Optimizing substrate concentration is critical for accurately determining the kinetic parameters of this compound's inhibitory activity. For competitive inhibitors, using a substrate concentration at or near the Michaelis constant (K_m) of the enzyme is essential for obtaining an accurate measure of the inhibitor's potency (e.g., IC_50 or K_i). If the substrate concentration is too high, it can outcompete the inhibitor, leading to an underestimation of its inhibitory effect.
Q3: What type of inhibitor is this compound?
A3: this compound is a potent inhibitor of lipases.[1] While detailed kinetic studies are required for definitive classification, its structural analogues, such as lipstatin, are known to be irreversible, covalent inhibitors. However, for the purposes of initial experimental design, treating it as a competitive inhibitor is a reasonable starting point for substrate concentration optimization.
Q4: What are common substrates used for assaying enzymes inhibited by this compound?
A4: For pancreatic lipase, a primary target of this compound, common substrates include:
-
Triglycerides: Natural substrates like triolein are frequently used.[2]
-
Chromogenic substrates: Synthetic substrates that produce a colored or fluorescent product upon cleavage, such as p-nitrophenyl palmitate (pNPP) or 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR), are also widely used for their ease of detection.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of substrate concentration for this compound inhibition studies.
| Problem | Possible Causes | Recommended Solutions |
| High variability in replicate wells | 1. Inconsistent pipetting, especially of viscous solutions (e.g., substrate emulsions). 2. Poor mixing of reagents. 3. Temperature fluctuations across the assay plate. | 1. Use calibrated pipettes with appropriate tips for viscous liquids. 2. Ensure thorough mixing after the addition of each reagent. 3. Use a temperature-controlled plate reader or incubator to maintain a consistent temperature.[3] |
| Low or no inhibition observed | 1. Substrate concentration is too high, outcompeting this compound. 2. This compound has degraded. 3. The enzyme has lost activity. | 1. Determine the K_m of the substrate and perform inhibition assays at a substrate concentration close to or below the K_m. 2. Prepare fresh stock solutions of this compound. 3. Run a positive control without the inhibitor to ensure the enzyme is active. |
| Reaction rate does not plateau at high substrate concentrations | 1. The substrate concentrations used are still well below the K_m of the enzyme. 2. Substrate inhibition is occurring at very high concentrations. | 1. Test a wider and higher range of substrate concentrations to determine the saturating concentration. 2. If substrate inhibition is suspected, plot reaction velocity against substrate concentration to observe the characteristic decrease in velocity at high concentrations. |
| High background signal | 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents with other enzymes. | 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Ensure all buffers and reagents are freshly prepared and free from contamination.[3] |
Data Presentation
The inhibitory potency of Ebelactone A and B has been determined against hog pancreatic lipase and liver esterase. The half-maximal inhibitory concentrations (IC_50) are summarized below.
| Compound | Target Enzyme | Substrate Used | IC_50 (ng/mL) |
| This compound | Hog Pancreatic Lipase | Not Specified | 0.8 |
| Ebelactone A | Hog Pancreatic Lipase | Not Specified | 3 |
| This compound | Liver Esterase | Not Specified | 0.35 |
| Ebelactone A | Liver Esterase | Not Specified | 56 |
Note: The specific substrates used to determine these IC_50 values were not detailed in the cited source.
Experimental Protocols
Protocol 1: Determination of Michaelis Constant (K_m) and V_max for Pancreatic Lipase with Triolein
This protocol outlines the steps to determine the kinetic parameters of pancreatic lipase, which is essential before studying the inhibitory effects of this compound.
Materials:
-
Porcine Pancreatic Lipase
-
Triolein (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Acacia gum (for emulsification)
-
Calcium chloride (CaCl_2)
-
Sodium chloride (NaCl)
-
Spectrophotometer or pH-stat/autotitrator
Procedure:
-
Prepare the Substrate Emulsion:
-
Disperse a known concentration of triolein in Tris-HCl buffer containing acacia gum.
-
Homogenize the mixture using a sonicator or high-speed blender to create a stable emulsion.
-
-
Set up the Reaction Mixtures:
-
Prepare a series of reaction tubes with varying concentrations of the triolein emulsion. The concentration range should typically span from 0.1 to 10 times the expected K_m.
-
Add Tris-HCl buffer, CaCl_2, and NaCl to each tube to maintain constant pH, ionic strength, and cofactor concentration.
-
-
Initiate the Enzymatic Reaction:
-
Equilibrate the reaction tubes to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of pancreatic lipase to each tube.
-
-
Measure the Initial Reaction Rate:
-
The rate of hydrolysis of triolein can be measured by monitoring the release of free fatty acids. This can be done continuously using a pH-stat that titrates the released protons with a standard base, or by taking samples at different time points and quantifying the fatty acids using a colorimetric assay.
-
It is crucial to measure the initial velocity (v_0), where the reaction rate is linear with time.
-
-
Data Analysis:
-
Plot the initial velocity (v_0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_max.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v_0 vs. 1/[S]) to estimate K_m and V_max.
-
Protocol 2: Determining the IC_50 of this compound against Pancreatic Lipase
Materials:
-
Pancreatic Lipase
-
Triolein (or a suitable chromogenic substrate) at a concentration equal to its K_m
-
This compound stock solution
-
Tris-HCl buffer (pH 8.0)
-
Other necessary reagents as described in Protocol 1.
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Set up the Inhibition Assay:
-
In a series of tubes, add the fixed concentration of the substrate (at its K_m).
-
Add the different concentrations of this compound to the respective tubes.
-
Include a control tube with no inhibitor.
-
-
Initiate and Measure the Reaction:
-
Follow the same procedure as in Protocol 1 to initiate the reaction with the enzyme and measure the initial reaction rates for each inhibitor concentration.
-
-
Calculate Percentage Inhibition:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(v_0_control - v_0_inhibitor) / v_0_control] * 100
-
-
Determine the IC_50:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).
-
Mandatory Visualizations
References
Technical Support Center: Addressing Ebelactone B Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the potential off-target effects of Ebelactone B in your cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a natural product derived from Streptomyces aburaviensis. It is a potent, irreversible inhibitor of various esterases and lipases, which are part of the large serine hydrolase superfamily of enzymes. Its primary mechanism of action involves the formation of a covalent bond with the catalytic serine residue in the active site of these enzymes.
Q2: What are "off-target" effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. With this compound, its reactive β-lactone ring can potentially interact with other proteins that have a reactive serine, cysteine, or threonine residue in a suitable binding pocket. This can lead to unintended biological consequences, cellular toxicity, or misinterpretation of experimental results.
Q3: What are the potential known and theoretical off-targets of this compound?
-
Other lipases and esterases: Beyond its primary targets, this compound may inhibit other members of these enzyme families involved in lipid metabolism.
-
Lysosomal hydrolases: Some cathepsins and other hydrolases within the lysosome contain reactive serine residues and could be potential off-targets.
-
Proteases: Certain serine proteases might be susceptible to inhibition.
-
Amidases and other metabolic enzymes: The broad reactivity of the β-lactone warhead suggests potential for interaction with other metabolic serine hydrolases.
Q4: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize and account for off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Off-target effects are often more prominent at higher concentrations.
-
Use of Orthogonal Compounds: Confirm your findings using a structurally different inhibitor of the same primary target. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target of this compound. If the genetic perturbation phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using an inactive structural analog of this compound if available.
II. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity Observed in My Cell Line
Question: I am observing significant cell death in my this compound-treated cells, which is not consistent with the expected phenotype of lipase/esterase inhibition. What could be the cause?
Answer: Unexpected cytotoxicity can arise from several factors, including off-target effects on essential cellular pathways or general cellular stress.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Data Presentation: Example Cytotoxicity of a Hypothetical β-lactone Compound
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | β-lactone X | 72 | 5.2 |
| A549 (Lung Cancer) | β-lactone X | 72 | 8.9 |
| HepG2 (Liver Cancer) | β-lactone X | 72 | 12.5 |
Note: This data is for a hypothetical compound and serves as an example of how to present cytotoxicity data.
Issue 2: Observed Phenotype Does Not Align with Known On-Target Function
Question: I am studying a cellular process that is not directly related to lipase or esterase activity, yet this compound is having a significant effect. How can I determine if this is an off-target effect?
Answer: This is a classic indication of a potential off-target effect. A systematic approach is needed to identify the responsible molecular target(s).
Troubleshooting Workflow:
Caption: Workflow for investigating phenotype-target mismatch.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated proteins.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blot or other detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Competitive Activity-Based Protein Profiling (ABPP):
-
Proteome Treatment: Incubate cell or tissue lysates with varying concentrations of this compound.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag).
-
Analysis: Analyze the proteome by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.
-
Data Interpretation: A decrease in the labeling of a specific protein band in the presence of this compound indicates that it is a target of the compound.
-
Issue 3: this compound is Affecting Lysosomal Function and Autophagy
Question: My experiments suggest that this compound is impacting lysosomal health and the autophagy pathway. How can I investigate this further?
Answer: this compound's potential off-target effects on lysosomal hydrolases could lead to lysosomal dysfunction and impaired autophagy.
Signaling Pathway:
Caption: Simplified overview of the autophagy pathway and potential impact of this compound.
Experimental Protocols:
-
Autophagy Flux Assay (LC3-II Turnover):
-
Cell Treatment: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot for LC3.
-
Data Analysis: An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagic flux. If this compound treatment leads to an accumulation of LC3-II even in the absence of a lysosomal inhibitor, it may suggest a blockage in the later stages of autophagy (i.e., impaired degradation).
-
-
Lysosomal pH Measurement:
-
Cell Loading: Load cells with a pH-sensitive fluorescent dye (e.g., LysoTracker Red or LysoSensor Green).
-
Treatment: Treat cells with this compound or a vehicle control.
-
Imaging/Flow Cytometry: Measure the fluorescence intensity using fluorescence microscopy or flow cytometry.
-
Data Interpretation: A decrease in the fluorescence of LysoTracker Red or a change in the fluorescence ratio of LysoSensor dyes can indicate an increase in lysosomal pH (de-acidification), suggesting lysosomal dysfunction.
-
Issue 4: Potential for Direct Assay Interference
Question: Could this compound be directly interfering with my assay readout, for example, by affecting fluorescence?
Answer: While less common for this class of compounds, direct assay interference is always a possibility.
Troubleshooting Workflow:
Caption: Workflow to test for direct assay interference.
Experimental Protocol:
-
Cell-Free Interference Assay:
-
Reagent Preparation: Prepare all assay reagents as you would for your cell-based experiment, including buffers and any fluorescent or luminescent substrates/probes.
-
Compound Addition: In a multi-well plate, add this compound at the concentrations used in your experiments to the assay reagents. Include a vehicle control.
-
Incubation and Measurement: Incubate under the same conditions as your cellular assay (temperature, time) and measure the signal (fluorescence, luminescence, absorbance).
-
Data Analysis: Compare the signal in the presence of this compound to the vehicle control. A significant change suggests direct interference.
-
By systematically applying these troubleshooting guides and considering the potential for off-target effects, researchers can increase the reliability and accuracy of their findings when using this compound in cell-based assays.
Technical Support Center: Mitigating Ebelactone B Cytotoxicity in Non-Adipocyte Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Ebelactone B in non-adipocyte cell lines. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Disclaimer: There is limited direct research on the specific cytotoxic mechanisms of this compound in non-adipocyte cell lines. Therefore, the troubleshooting advice and proposed mechanisms in this guide are based on the known function of this compound as a lipase inhibitor and established principles of cellular stress responses, such as lipotoxicity, oxidative stress, and apoptosis. The provided protocols and data are intended to serve as a framework for systematically addressing and mitigating this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is known to be an inhibitor of esterases and lipases. By blocking the action of these enzymes, it can interfere with the hydrolysis of triglycerides and other esters.
Q2: What are the hypothesized mechanisms of this compound-induced cytotoxicity in non-adipocyte cell lines?
A2: While direct studies are scarce, based on its function as a lipase inhibitor, the cytotoxicity of this compound in non-adipocyte cells is likely due to one or more of the following mechanisms:
-
Lipotoxicity: Inhibition of intracellular lipases can lead to the accumulation of lipids, particularly triglycerides and diacylglycerols. This lipid overload can induce cellular stress, leading to a phenomenon known as lipotoxicity.[1][2][3]
-
Oxidative Stress: The accumulation of excess fatty acids can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.[3]
-
Apoptosis: Lipotoxicity and oxidative stress are potent inducers of programmed cell death, or apoptosis. This is a common final pathway for cells under significant stress.[1][2][4]
-
Lysosomal Dysfunction: The accumulation of lipids can also impair the function of lysosomes, which are critical for cellular degradation and recycling processes.
Q3: Are there known ways to mitigate the cytotoxicity of this compound?
A3: There are no published methods specifically for mitigating this compound cytotoxicity. However, based on the hypothesized mechanisms, the following general strategies may be effective:
-
Antioxidant Co-treatment: If oxidative stress is a contributing factor, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may reduce cytotoxicity.[5][6][7][8]
-
Caspase Inhibition: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the apoptotic cascade.[9][10][11][12][13]
-
Dose Optimization: Performing a careful dose-response study to find the optimal concentration of this compound that achieves the desired experimental effect with minimal cytotoxicity is crucial.
Troubleshooting Guides
Issue 1: Significant decrease in cell viability after this compound treatment.
Possible Cause: The concentration of this compound is too high, leading to widespread cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment:
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line and to understand the kinetics of the cytotoxic effect.
-
Method: Culture cells with a range of this compound concentrations (e.g., from nanomolar to high micromolar) for different durations (e.g., 24, 48, 72 hours). Use a cell viability assay such as MTT, MTS, or a live/dead cell stain.
-
Data Presentation:
Cell Line Compound IC50 (µM) Exposure Time (h) Reference Chronic Lymphocytic Leukemia (CLL) cells Orlistat 2.35 24 [14] Healthy B cells Orlistat 148.5 24 [14] Glioblastoma (LN229) Orlistat 277.9 72 [15] Breast Cancer (MCF-7) Orlistat Not specified 24, 48, 72 [16] Breast Cancer (MDA-MB-231) Orlistat Not specified 24, 48, 72 [16] Normal lung fibroblasts (MRC-5) Orlistat Not significant 24, 48, 72 [16] Human Adipocytes (SGBS) NG-497 (ATGL inhibitor) 0.5 (for HSL-independent lipolysis) 1 [17] Human Adipocytes (SGBS) Hi 76-0079 (HSL inhibitor) 0.1 1 [17] Note: The table above provides illustrative IC50 values for other lipase inhibitors in various cell lines due to the lack of specific data for this compound.
-
-
Select an Appropriate Working Concentration: Based on your dose-response data, choose a concentration of this compound that is sufficient for your experimental goals while minimizing off-target cytotoxicity.
Issue 2: Cells exhibit morphological signs of apoptosis (e.g., membrane blebbing, cell shrinkage).
Possible Cause: this compound is inducing apoptosis, likely as a consequence of lipotoxicity and/or oxidative stress.
Troubleshooting Steps:
-
Confirm Apoptosis:
-
Objective: To verify that the observed cell death is due to apoptosis.
-
Method: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.
-
Expected Outcome: An increase in the Annexin V-positive cell population following this compound treatment.
-
-
Mitigate Apoptosis with a Caspase Inhibitor:
-
Objective: To determine if the cytotoxicity can be rescued by blocking the key executioners of apoptosis.
-
Method: Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK (typical working concentration of 20-50 µM).[9][10][12]
-
Experimental Protocol: See "Experimental Protocols" section below.
-
Expected Outcome: A significant increase in cell viability in the co-treated group compared to the group treated with this compound alone.
-
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized pathway of this compound-induced apoptosis.
Issue 3: Suspected involvement of oxidative stress.
Possible Cause: Lipid accumulation induced by this compound is causing an increase in reactive oxygen species (ROS).
Troubleshooting Steps:
-
Measure Intracellular ROS Levels:
-
Objective: To quantify the levels of ROS in cells treated with this compound.
-
Method: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation. Measure the fluorescence intensity using a plate reader or flow cytometer.
-
Expected Outcome: Increased fluorescence in this compound-treated cells compared to control cells.
-
-
Mitigate Oxidative Stress with an Antioxidant:
-
Objective: To determine if reducing oxidative stress can rescue cells from this compound-induced cytotoxicity.
-
Method: Co-treat your cells with this compound and an antioxidant like N-acetylcysteine (NAC) (typical working concentration of 1-5 mM).[7][8]
-
Experimental Protocol: See "Experimental Protocols" section below.
-
Expected Outcome: A significant increase in cell viability and a decrease in ROS levels in the co-treated group.
-
Experimental Workflow for Cytotoxicity Mitigation
Caption: Workflow for mitigating this compound cytotoxicity.
Issue 4: Potential for lysosomal dysfunction.
Possible Cause: Lipid accumulation may be impairing lysosomal function.
Troubleshooting Steps:
-
Assess Lysosomal Integrity and pH:
-
Objective: To determine if this compound affects the lysosomes.
-
Method: Use a lysosomotropic dye like LysoTracker Red to visualize lysosomes and assess their acidity.[18][19][20][21][22] A decrease in fluorescence intensity can indicate a loss of the acidic environment, suggesting lysosomal membrane permeabilization or dysfunction.
-
Experimental Protocol: See "Experimental Protocols" section below.
-
Expected Outcome: Altered LysoTracker staining pattern or intensity in this compound-treated cells.
-
Diagram of Lysosomal Health Assessment
Caption: Assessing lysosomal health with LysoTracker.
Experimental Protocols
Protocol 1: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)
-
Materials:
-
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare treatment media. For each condition, you will have:
-
Vehicle control (medium with DMSO)
-
This compound alone (at its cytotoxic concentration)
-
Z-VAD-FMK alone (e.g., 50 µM)
-
This compound + Z-VAD-FMK (co-treatment)
-
-
Aspirate the old medium from the cells and add the prepared treatment media.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Assess cell viability using your chosen method.
-
Protocol 2: Co-treatment with an Antioxidant (N-Acetylcysteine)
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
N-Acetylcysteine (NAC) (prepare a fresh stock solution in water or PBS, pH adjusted to ~7.4)
-
Multi-well plates
-
Reagents for cell viability and ROS measurement
-
-
Procedure:
-
Seed cells in multi-well plates.
-
Pre-treat cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.[8]
-
Add this compound to the NAC-containing medium.
-
Include the following controls:
-
Vehicle control
-
This compound alone
-
NAC alone
-
-
Incubate for the desired time.
-
Assess cell viability and/or intracellular ROS levels.
-
Protocol 3: Assessment of Lysosomal Integrity with LysoTracker
-
Materials:
-
Cell line of interest cultured on glass coverslips or in imaging-compatible plates
-
Complete culture medium
-
This compound
-
LysoTracker Red DND-99 (stock solution in DMSO, typically 1 mM)[22]
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
During the last 30-60 minutes of the treatment, add LysoTracker Red to the culture medium to a final concentration of 50-75 nM.[21][22]
-
Incubate at 37°C.
-
Replace the staining medium with pre-warmed live-cell imaging medium.
-
Immediately visualize the cells using a fluorescence microscope with the appropriate filter set for red fluorescence (e.g., Ex/Em ~577/590 nm).
-
Compare the staining pattern and intensity between control and treated cells. A decrease in punctate staining and intensity in treated cells may indicate lysosomal dysfunction.
-
References
- 1. Cardiac Lipotoxicity: Molecular Pathways and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whba1990.org [whba1990.org]
- 3. mdpi.com [mdpi.com]
- 4. Lipotoxic lethal and sublethal stress signaling in hepatocytes: relevance to NASH pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vinmec.com [vinmec.com]
- 7. mdpi.com [mdpi.com]
- 8. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 11. invivogen.com [invivogen.com]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Potential of Orlistat to induce apoptotic and antiangiogenic effects as well as inhibition of fatty acid synthesis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. LysoTracker | AAT Bioquest [aatbio.com]
- 19. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. apexbt.com [apexbt.com]
Ebelactone B dose-response curve analysis and interpretation
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting dose-response experiments with Ebelactone B. The following question-and-answer format addresses common issues and provides detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from Streptomyces aburaviensis. Its primary mechanism of action is the potent inhibition of pancreatic lipase and other esterases.[1][2] By inhibiting pancreatic lipase, this compound blocks the breakdown of dietary triglycerides into absorbable monoglycerides and free fatty acids, thereby reducing the intestinal absorption of fat.[1]
Q2: What are the key parameters to consider when designing an this compound dose-response study?
A2: When designing a dose-response study for this compound, it is crucial to determine the appropriate concentration range to test. This can be informed by its half-maximal inhibitory concentration (IC50). For in vitro assays, a range of concentrations bracketing the IC50 value should be selected. For in vivo studies, the dosage will depend on the animal model and the route of administration. A pilot study is often recommended to determine the optimal dose range.
Q3: How do I interpret the results of an this compound dose-response experiment?
A3: A dose-response curve plots the biological response (e.g., percent inhibition of lipase activity) against a range of this compound concentrations. The IC50 value, which is the concentration of this compound that causes 50% of the maximum inhibitory effect, is a key parameter derived from this curve. A lower IC50 value indicates a higher potency. In vivo, a dose-dependent decrease in a relevant biomarker, such as serum triglyceride levels, would indicate efficacy.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 Value |
| Hog Pancreatic Lipase | 0.8 ng/mL |
| Hog Liver Esterase | 0.35 ng/mL |
Source: Umezawa et al., 1980
In Vivo Effect of this compound on Serum Lipids in Rats
| Dose of this compound | Route of Administration | Effect on Serum Triglycerides | Effect on Serum Cholesterol |
| 10 mg/kg | Oral | 58% decrease | 36% decrease |
Source: Nonaka et al., 1996[1]
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is adapted from standard colorimetric assays for pancreatic lipase activity.
Materials:
-
Porcine Pancreatic Lipase
-
This compound
-
p-Nitrophenyl Butyrate (p-NPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations.
-
Prepare a solution of p-NPB in a suitable solvent like ethanol or acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the this compound dilutions to the test wells. For control wells, add buffer with the same percentage of DMSO.
-
Add the pancreatic lipase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the p-NPB substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
-
Calculation of Inhibition:
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Plot the percentage of inhibition against the different concentrations of this compound to generate a dose-response curve and determine the IC50 value.
-
In Vivo Assessment of Intestinal Fat Absorption in Rats
This protocol is a generalized procedure based on studies of lipase inhibitors in rodents.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Corn oil or other high-fat meal
-
Vehicle for this compound administration (e.g., olive oil, carboxymethyl cellulose)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride and cholesterol assay kits
Procedure:
-
Animal Acclimation:
-
Acclimate rats to the experimental conditions for at least one week.
-
-
Dosing:
-
Fast the rats overnight.
-
Prepare different doses of this compound in the chosen vehicle.
-
Administer the this compound doses or the vehicle (for the control group) to the rats via oral gavage.
-
-
Fat Loading:
-
Approximately 30-60 minutes after this compound administration, administer a standardized high-fat meal or corn oil emulsion to all rats.[1]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 90, 180, and 240 minutes) after the fat load.
-
-
Analysis:
-
Separate the plasma or serum by centrifugation.
-
Measure the triglyceride and cholesterol concentrations in the plasma/serum using commercially available assay kits.
-
-
Data Interpretation:
-
Plot the plasma triglyceride and cholesterol levels over time for each dose group.
-
A dose-dependent reduction in the postprandial increase in triglyceride and cholesterol levels indicates that this compound is effectively inhibiting fat absorption in vivo.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting fat absorption.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo this compound dose-response study.
References
Technical Support Center: Overcoming Ebelactone B Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals utilizing Ebelactone B, maintaining the integrity and solubility of stock solutions is critical for experimental success. This technical support center provides a comprehensive guide to troubleshoot and prevent precipitation of this compound in stock solutions, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a natural product isolated from Streptomyces aburaviensis. It is a potent inhibitor of various esterases, including lipases and carboxylesterases. In research, it is often used to study the roles of these enzymes in various cellular processes, including lipid metabolism and signaling pathways.
Q2: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound can be limited, information on its close analog, Ebelactone A, provides valuable guidance. Ebelactone A is soluble in several organic solvents. Based on this and general laboratory experience with similar compounds, this compound is expected to be soluble in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.
Q3: Why is my this compound stock solution precipitating?
Precipitation of this compound from a stock solution can occur due to several factors:
-
Solvent Saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. This is especially common when solutions are stored at lower temperatures (e.g., 4°C or -20°C).
-
Improper Storage: Exposure to air and moisture can lead to degradation or changes in the compound that affect its solubility.
-
Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration of this compound and causing it to precipitate.
-
Addition to Aqueous Solutions: When a concentrated organic stock solution of a hydrophobic compound like this compound is added to an aqueous buffer, the drastic change in polarity can cause the compound to precipitate out of solution.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Issue 1: Precipitate observed in the stock solution vial.
Possible Cause:
-
Supersaturation of the solution.
-
Storage at a temperature that is too low.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial in a water bath at 37°C for 10-15 minutes.
-
Vortex or Sonicate: After warming, vortex the solution vigorously for 1-2 minutes. If the precipitate persists, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved.
-
Adjust Concentration: If precipitation recurs upon returning to storage temperature, consider preparing a new stock solution at a slightly lower concentration.
Issue 2: Precipitate forms immediately upon adding the stock solution to an aqueous experimental buffer.
Possible Cause:
-
Poor solubility of this compound in the aqueous buffer.
-
High final concentration of the organic solvent in the aqueous buffer.
Troubleshooting Steps:
-
Increase Final Solvent Concentration: While keeping the final concentration of this compound the same, try increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system.
-
Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution of the stock solution in the experimental buffer. This gradual change in solvent polarity can help maintain solubility.
-
Use of a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer to improve the solubility of the hydrophobic compound. The appropriate surfactant and its optimal concentration will need to be determined empirically for your specific experiment.
Data Presentation
Table 1: Solubility of Ebelactone A (as a reference for this compound)
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 352.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: On an analytical balance, carefully weigh out 3.53 mg of this compound.
-
Dissolve: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mix: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Inspect: Visually confirm that no particulate matter remains.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualizations
Signaling Pathway: Inhibition of Cellular Lipolysis by this compound
This compound inhibits cellular lipases, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), which are key enzymes in the breakdown of triglycerides stored in lipid droplets. This inhibition leads to a decrease in the release of free fatty acids (FFAs) and glycerol.
Caption: this compound inhibits HSL and ATGL, blocking triglyceride breakdown.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow outlines the logical steps to address precipitation issues with this compound stock solutions.
Caption: A logical workflow for resolving this compound precipitation.
Optimizing Ebelactone B Activity in Lipase Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing lipase assays when using the inhibitor Ebelactone B, with a specific focus on the critical role of pH. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the accuracy and reproducibility of your results.
I. Understanding the Interplay of pH, Lipase Activity, and this compound Inhibition
The enzymatic activity of lipases is highly dependent on the pH of the reaction environment. Most lipases, particularly pancreatic lipase, exhibit optimal activity in a slightly alkaline pH range, typically between 7.5 and 9.0.[1][2] The pH not only affects the catalytic efficiency of the lipase but can also influence the stability and inhibitory potency of compounds like this compound.
This compound is a potent inhibitor of various lipases and contains a β-lactone ring, a structure that can be susceptible to hydrolysis, particularly at alkaline pH.[3] This hydrolysis can lead to the inactivation of the inhibitor. Therefore, careful consideration and optimization of the assay pH are crucial for obtaining reliable and consistent data on the inhibitory effects of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when performing lipase assays with this compound, with a focus on pH-related problems.
Q1: My lipase activity is lower than expected, even without the inhibitor. What could be the cause?
A1: Suboptimal pH is a primary suspect for low lipase activity. Most lipases have a narrow optimal pH range.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer is prepared correctly and the pH is verified at the assay temperature, as pH can shift with temperature changes.
-
Check Lipase pH Optimum: Confirm the optimal pH for the specific lipase you are using. While many pancreatic lipases have an optimum around pH 8.0-9.0, this can vary.[1][2]
-
Enzyme Stability: Prolonged exposure to a non-optimal pH can irreversibly denature the enzyme. Ensure the enzyme is stored and handled in a buffer that maintains its stability.
-
Q2: I'm seeing inconsistent inhibition results with this compound across different experiments.
A2: Inconsistent inhibition can stem from variations in assay conditions, particularly pH, which can affect both the enzyme and the inhibitor.
-
Troubleshooting Steps:
-
Precise pH Control: Minor fluctuations in buffer pH between assays can lead to significant differences in both lipase activity and potentially the inhibitory effect of this compound. Use a calibrated pH meter and freshly prepared buffers.
-
This compound Stability: The β-lactone ring of this compound may be prone to hydrolysis at higher pH values, leading to its inactivation. Consider the duration of your assay and the stability of this compound at the chosen pH. Pre-incubation times of the inhibitor with the enzyme should be consistent.
-
Substrate Preparation: Ensure your lipid substrate is properly emulsified. Inconsistent emulsion quality can lead to variability in the available surface area for the enzyme, affecting the reaction rate and inhibition measurements.
-
Q3: What is the optimal pH for assessing the inhibitory activity of this compound?
A3: The optimal pH for assessing this compound inhibition should ideally be a balance between maintaining high lipase activity and ensuring the stability of the inhibitor. Since many lipases are most active in the pH 8.0-9.0 range, and this compound has been shown to be an effective inhibitor in this range, starting your optimization around pH 8.0 is a reasonable approach.[1] However, empirical determination of the optimal pH for your specific experimental setup is highly recommended.
Q4: How can I determine the stability of this compound at my chosen assay pH?
A4: To assess the stability of this compound, you can perform a time-course experiment.
-
Protocol:
-
Pre-incubate this compound in the assay buffer at the desired pH for different time intervals (e.g., 0, 15, 30, 60, 120 minutes) before adding the lipase and substrate.
-
Measure the lipase inhibition for each pre-incubation time.
-
A significant decrease in inhibition over time suggests that this compound is degrading under the assay conditions.
-
III. Data Presentation: Lipase Activity as a Function of pH
| pH | Relative Lipase Activity (%) | Buffer System Example |
| 6.0 | Low | Phosphate Buffer |
| 7.0 | Moderate | Phosphate or Tris-HCl Buffer |
| 7.5 | High | Tris-HCl Buffer |
| 8.0 | Optimal | Tris-HCl or Borate Buffer |
| 8.5 | High | Tris-HCl or Borate Buffer |
| 9.0 | Moderate to High | Borate or Glycine-NaOH Buffer |
| 10.0 | Low | Glycine-NaOH Buffer |
Note: The relative activity is an approximation and can vary depending on the specific lipase, substrate, and other assay conditions.
IV. Experimental Protocols
Protocol 1: Determining the Optimal pH for Lipase Activity
This protocol outlines a method to determine the optimal pH for your specific lipase under your experimental conditions.
Materials:
-
Purified lipase
-
Lipase substrate (e.g., p-nitrophenyl palmitate (pNPP) or an emulsified triglyceride)
-
A series of buffers covering a pH range (e.g., pH 6.0 to 10.0 in 0.5 unit increments). Examples include:
-
Phosphate buffer (for pH 6.0 - 7.5)
-
Tris-HCl buffer (for pH 7.5 - 9.0)
-
Glycine-NaOH buffer (for pH 9.0 - 10.0)
-
-
Microplate reader or pH-stat autotitrator
Procedure:
-
Prepare a stock solution of the lipase in a neutral, stabilizing buffer (e.g., pH 7.0 Tris-HCl with 1 mM CaCl₂).
-
Prepare the substrate according to a validated method. For pNPP, dissolve in isopropanol. For triglycerides, prepare a stable emulsion.
-
In a 96-well plate, add the appropriate buffer for each pH to be tested.
-
Add a constant amount of the lipase solution to each well.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the rate of the reaction. For pNPP, this is the change in absorbance at 405 nm over time. For triglyceride hydrolysis, this can be measured by the rate of fatty acid release using a pH-stat or a colorimetric assay.
-
Plot the reaction rate (activity) against the pH to determine the optimal pH.
Protocol 2: Assessing the pH-Dependence of this compound Inhibition
This protocol allows for the determination of the inhibitory potency (IC50) of this compound at different pH values.
Materials:
-
All materials from Protocol 1
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Based on the results from Protocol 1, select a range of pH values around the optimum for the lipase.
-
For each selected pH, prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add the appropriate buffer, the lipase solution, and the different concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a consistent period (e.g., 10-15 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the lipase activity as described in Protocol 1.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value at each pH.
V. Visualizing Experimental Workflows
To aid in the experimental design, the following diagrams illustrate the logical flow of the protocols described above.
Caption: Workflow for Determining the Optimal pH for Lipase Activity.
Caption: Workflow for Assessing the pH-Dependence of this compound Inhibition.
References
Ebelactone B interference with colorimetric assay reagents
Welcome to the technical support center for researchers utilizing Ebelactone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common colorimetric assays. As a potent irreversible inhibitor of lipases and esterases, this compound's reactivity, conferred by its β-lactone ring, may lead to off-target interactions with assay components. This guide is designed to help researchers identify, mitigate, and interpret such potential interferences to ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a natural product isolated from Streptomyces aburaviensis. It belongs to the class of β-lactones and is a known covalent inhibitor of lipases and other serine hydrolases. The strained four-membered β-lactone ring is highly electrophilic and can react with nucleophiles other than its intended enzyme targets. This reactivity can potentially lead to interactions with components of various colorimetric and fluorometric assays, causing inaccurate results.
Q2: What are the general mechanisms by which a compound like this compound can interfere with an assay?
There are several ways a test compound can interfere with an assay:
-
Direct Reaction with Assay Reagents: The compound may chemically react with the detection reagents, either quenching or enhancing the signal.
-
Inhibition or Activation of Reporter Enzymes: Some assays use a secondary enzyme to generate a signal. The compound might inhibit or activate this enzyme.
-
Intrinsic Absorbance or Fluorescence: The compound itself may absorb light or fluoresce at the same wavelengths used for detection, leading to high background or false signals.
-
Alteration of Reaction Conditions: The compound could alter the pH or redox environment of the assay, affecting the reaction rate and signal output.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability (MTT) Assay
You are observing lower or higher than expected cell viability in the presence of this compound that does not correlate with other cytotoxicity markers.
Potential Cause:
This compound may directly reduce the MTT tetrazolium salt to formazan or interfere with cellular reductase activity, independent of its effect on cell viability. The β-lactone ring could potentially react with cellular thiols, such as glutathione, which can influence the redox state of the cell and affect MTT reduction.
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with this compound in culture medium without cells. Add the MTT reagent and solubilizing agent. If a color change occurs, this compound is directly reducing the MTT.
-
Alternative Viability Assays: Use a non-enzymatic-based cytotoxicity assay, such as the Lactate Dehydrogenase (LDH) release assay, or a dye-exclusion method like Trypan Blue staining to confirm the results.
-
Data Correction: If direct reduction is observed in the cell-free control, subtract the background absorbance from the absorbance of your experimental wells.
Issue 2: Inaccurate Protein Quantification with Bradford Assay
Your protein concentration measurements are inconsistent or unexpectedly low when using the Bradford assay for lysates of cells treated with this compound.
Potential Cause:
This compound, being a small molecule, is unlikely to directly bind to Coomassie Brilliant Blue G-250 dye in a manner that significantly interferes with protein binding. However, it is possible that this compound could react with amino acid side chains on proteins, particularly nucleophilic residues like lysine, histidine, or cysteine. This modification might alter the protein's ability to bind the Bradford dye, leading to inaccurate quantification.
Troubleshooting Steps:
-
Spike-in Control: Prepare a known concentration of a standard protein (e.g., BSA) and spike it with various concentrations of this compound. If the protein measurement is altered, it suggests interference.
-
Alternative Quantification Assay: Use a different protein quantification method that relies on a different principle, such as the Bicinchoninic Acid (BCA) assay, which is based on the reduction of Cu²⁺ by protein. Compare the results with those from the Bradford assay.
Issue 3: Discrepancies in Lactate Dehydrogenase (LDH) Cytotoxicity Assay
You are seeing an unexpected increase or decrease in LDH activity in your culture supernatant after treatment with this compound.
Potential Cause:
-
Direct LDH Inhibition/Activation: The reactive β-lactone of this compound could potentially react with nucleophilic residues in the active site or allosteric sites of the LDH enzyme, leading to its inhibition or, less likely, activation.
-
Interference with Coupled Enzymatic Reaction: The LDH assay is a coupled enzymatic reaction where the diaphorase enzyme reduces a tetrazolium salt. This compound might interfere with the diaphorase activity or directly reduce the tetrazolium salt.
Troubleshooting Steps:
-
Enzyme Activity Control: Add this compound directly to a known amount of purified LDH and measure the activity. This will determine if this compound directly affects the LDH enzyme.
-
Cell-Free Assay Control: Run the complete LDH assay reaction in a cell-free system with and without this compound to check for interference with the coupled enzymatic reaction.
-
Alternative Cytotoxicity Assay: Corroborate your findings with an alternative method for assessing cell death, such as a propidium iodide uptake assay analyzed by flow cytometry.
Issue 4: False Readouts in Nitric Oxide (Griess) Assay
You are measuring nitric oxide (NO) production using the Griess assay and observe that this compound is altering the color development.
Potential Cause:
The Griess assay involves a two-step diazotization reaction. The acidic conditions and the reactive nature of the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) could potentially lead to a reaction with the β-lactone ring of this compound, either consuming the reagents or forming a colored product that interferes with the absorbance reading at ~540 nm.
Troubleshooting Steps:
-
Compound-Only Control: Prepare wells containing only assay buffer and this compound at the concentrations used in your experiment. Add the Griess reagents and measure the absorbance. Any color change indicates direct interference.
-
Nitrite Spike-in Control: To test if this compound is quenching the signal, prepare a standard curve of sodium nitrite with and without this compound. A decrease in the signal in the presence of this compound suggests quenching.
-
Alternative NO Detection Method: Consider using a fluorescent NO indicator or an NO-specific electrode to confirm your results.
Data Summary
The following table summarizes the potential interferences of this compound with common colorimetric assays.
| Assay | Potential Mechanism of Interference | Recommended Control Experiments |
| MTT | Direct reduction of MTT tetrazolium salt; Alteration of cellular redox state. | Cell-free control; Comparison with non-enzymatic viability assays (e.g., LDH, Trypan Blue). |
| Bradford | Covalent modification of proteins, altering dye-binding capacity. | Spike-in control with a standard protein; Comparison with an alternative protein assay (e.g., BCA). |
| LDH | Direct inhibition or activation of LDH or diaphorase; Direct reduction of the tetrazolium salt. | Direct enzyme activity assay with purified LDH; Cell-free assay control. |
| Griess | Reaction with Griess reagents under acidic conditions; Quenching of the diazo dye product. | Compound-only control; Nitrite spike-in control. |
Experimental Protocols
Protocol 1: Assessing this compound Interference in the MTT Assay (Cell-Free)
-
Prepare a serial dilution of this compound in phenol red-free cell culture medium in a 96-well plate.
-
Include wells with medium only as a negative control.
-
Add MTT reagent (final concentration 0.5 mg/mL) to all wells.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at 570 nm.
-
An increase in absorbance in the presence of this compound indicates direct reduction of MTT.
Protocol 2: Investigating Direct LDH Enzyme Inhibition by this compound
-
Prepare a reaction mixture containing purified LDH enzyme in assay buffer.
-
Add various concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the substrate (lactate) and cofactor (NAD⁺).
-
After a short incubation, add the diaphorase and tetrazolium salt solution.
-
Measure the rate of color formation by reading the absorbance at the appropriate wavelength (e.g., 490 nm) over time.
-
A decrease in the reaction rate in the presence of this compound suggests direct inhibition of LDH or the coupled reaction.
Visualizations
Validation & Comparative
Ebelactone B Versus Orlistat: A Comparative Analysis of Lipase Inhibition
For Immediate Release
A detailed comparison of the lipase inhibitory activities of Ebelactone B and the well-established anti-obesity drug, Orlistat. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction
The global prevalence of obesity and associated metabolic disorders has driven extensive research into therapeutic agents that can modulate lipid metabolism. A key target in this area is pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides. Inhibition of this enzyme reduces the absorption of fats, thereby contributing to weight management. Orlistat, a potent and specific inhibitor of gastric and pancreatic lipases, is an FDA-approved drug for obesity management.[1] Ebelactones, natural products isolated from Streptomyces aburaviensis, have also demonstrated significant lipase inhibitory activity.[2] This guide provides a comparative study of this compound and Orlistat, focusing on their lipase inhibition properties.
Mechanism of Lipase Inhibition
Both Orlistat and this compound belong to a class of compounds containing a β-lactone ring, which is pivotal to their inhibitory mechanism.[3][4] They act as irreversible inhibitors by forming a covalent bond with the serine residue located in the active site of gastric and pancreatic lipases.[1][5][6] This acylation of the enzyme's active site renders it incapable of hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. The undigested fats are subsequently excreted from the body.[1] This targeted, covalent inhibition is highly specific to lipases, with minimal activity against other digestive enzymes like amylase or trypsin.[1][5]
Quantitative Comparison of Lipase Inhibition
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the reported IC50 values for this compound and Orlistat against pancreatic lipase. It is important to note that variations in experimental conditions, such as the source of the lipase, the substrate used, and assay methodology, can lead to different IC50 values.
| Compound | IC50 Value | Source Organism of Lipase | Reference |
| This compound | 0.8 ng/mL (~2.27 nM) | Hog | [3] |
| Orlistat | Range: 0.14 µM - 34.4 µM | Human, Porcine | Various |
Note: The IC50 value for this compound was converted from ng/mL to nM using its molecular weight of 352.5 g/mol .[7][8][9]
Based on the available data, this compound demonstrates remarkably potent inhibition of pancreatic lipase, with an IC50 value in the nanomolar range, suggesting it is a significantly more potent inhibitor than Orlistat under the specific reported conditions.
Experimental Protocols: Pancreatic Lipase Inhibition Assay
A common in vitro method to determine the lipase inhibitory activity of a compound involves a colorimetric assay using a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB).
Principle: Pancreatic lipase hydrolyzes pNPB to p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the rate of p-nitrophenol formation is reduced, allowing for the calculation of the percentage of inhibition and subsequently the IC50 value.
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
p-nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (this compound, Orlistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in cold Tris-HCl buffer.
-
Prepare a stock solution of pNPB in acetonitrile or another suitable solvent.
-
Prepare serial dilutions of the test compounds and a positive control (Orlistat) in the buffer.
-
-
Assay Protocol:
-
Add the test compound dilutions to the wells of a 96-well microplate.
-
Add the PPL solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
References
- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 7. This compound EBE002 - Protease Inhibitors - Product Details [shop.eproscience.com]
- 8. This compound | 76808-15-6 [m.chemicalbook.com]
- 9. This compound MICROBIAL - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
Efficacy of Ebelactone B Compared to Other Natural Lipase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global rise in obesity and related metabolic disorders has intensified the search for effective therapeutic agents. Pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats, has emerged as a prime target for anti-obesity drugs. Natural products, with their vast structural diversity, offer a promising reservoir for the discovery of novel lipase inhibitors. This guide provides a detailed comparison of the efficacy of Ebelactone B, a microbial-derived lipase inhibitor, with other prominent natural lipase inhibitors. The data presented is supported by experimental evidence to aid in research and drug development endeavors.
Mechanism of Action: Covalent Inhibition of Pancreatic Lipase
This compound, like the well-known anti-obesity drug Orlistat, belongs to a class of compounds that possess a reactive β-lactone ring. This structural feature is central to their inhibitory mechanism. These inhibitors act by forming a stable, covalent bond with the serine hydroxyl group located at the active site of pancreatic lipase. This acylation of the serine residue results in the irreversible inactivation of the enzyme, thereby preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. The undigested fats are subsequently excreted from the body.
Comparative Efficacy of Natural Lipase Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other selected natural lipase inhibitors against pancreatic lipase.
| Inhibitor | Natural Source | IC50 Value |
| This compound | Streptomyces aburaviensis | 0.8 ng/mL [1] |
| Ebelactone A | Streptomyces aburaviensis | 3 ng/mL[1] |
| Orlistat (Tetrahydrolipstatin) | Hydrogenated derivative of Lipstatin from Streptomyces toxytricini | 0.092 µM[2] |
| Lipstatin | Streptomyces toxytricini | 0.14 µM[1] |
| Panclicin C | Streptomyces sp. NR 0619 | 0.62 µM[3] |
| Panclicin D | Streptomyces sp. NR 0619 | 0.66 µM[3] |
| Panclicin E | Streptomyces sp. NR 0619 | 0.89 µM[3] |
| Valilactone | Streptomyces albolongus | 0.14 ng/mL[1] |
| Esterastin | Streptomyces lavendulae | 0.9 ng/mL[1] |
| Vibralactone | Boreostereum vibrans | 0.4 µg/mL[1] |
| Caulerpenyne | Caulerpa taxifolia (Marine Algae) | 13 µM (using 4-methylumbelliferyl oleate as substrate)[4] |
| ε-polylysine | Streptomyces albulus | 0.12 µM[5] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Experimental Protocols
The determination of pancreatic lipase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A common and reliable method involves a colorimetric assay using a chromogenic substrate.
General Pancreatic Lipase Inhibition Assay Protocol
This protocol outlines a typical workflow for assessing the inhibitory potential of a compound against pancreatic lipase.
1. Materials and Reagents:
-
Enzyme: Porcine pancreatic lipase (e.g., Sigma-Aldrich, Type II).
-
Substrate: p-Nitrophenyl butyrate (p-NPB) is a commonly used chromogenic substrate.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) is often used to maintain a stable pH.
-
Inhibitors: Solutions of this compound and other test compounds at various concentrations.
-
Positive Control: Orlistat solution.
-
Solvent: Dimethyl sulfoxide (DMSO) is frequently used to dissolve the inhibitors.
-
Microplate: 96-well clear flat-bottom microplates.
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm.
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of porcine pancreatic lipase in the Tris-HCl buffer.
-
Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile or DMSO.
3. Assay Procedure:
-
In a 96-well microplate, add the Tris-HCl buffer, the lipase solution, and the test inhibitor solution (or DMSO for the control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the p-NPB substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
4. Calculation of Inhibition and IC50:
-
The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent inhibitory activity against pancreatic lipase, with an efficacy comparable to or exceeding that of several other natural inhibitors. Its mechanism of irreversible, covalent inhibition through its β-lactone ring is a well-established and effective strategy for inactivating this key digestive enzyme. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the discovery and development of novel anti-obesity therapeutics derived from natural sources. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound and other promising natural lipase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of lipase inhibitors from marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Ebelactone B on Fat Absorption
For researchers and drug development professionals, identifying potent and effective inhibitors of fat absorption is a critical step in combating obesity and hyperlipidemia. This guide provides an objective comparison of Ebelactone B, a natural product inhibitor of pancreatic lipase, with the well-established drug Orlistat. The comparison is based on available in vivo experimental data.
Mechanism of Action: Targeting Pancreatic Lipase
The primary mechanism for reducing dietary fat absorption involves the inhibition of gastric and pancreatic lipases. These enzymes are crucial for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] By blocking these lipases, undigested triglycerides are excreted, leading to a caloric deficit.[1][2]
This compound, a product of Streptomyces aburaviensis, is a potent inhibitor of pancreatic lipase.[3][4] Its mechanism is comparable to Orlistat (Xenical®), a synthetic derivative of lipstatin, which also forms a covalent bond with the active serine site of gastric and pancreatic lipases, thereby inactivating them.[1][5][6]
References
- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 3. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 5. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Ebelactone B Activity: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive comparison of biochemical and cell-based assay methods for evaluating the inhibitory activity of Ebelactone B, a natural product known for its effects on lipases and the endocannabinoid system.
This compound is a potent inhibitor of several serine hydrolases, primarily targeting pancreatic lipase and α/β-hydrolase domain 6 (ABHD6). Its activity has implications for metabolic disorders and neurological pathways. The cross-validation of its inhibitory effects using diverse assay platforms is crucial for a thorough understanding of its pharmacological profile. This guide details the experimental protocols for key assays, presents available quantitative data for comparison, and illustrates the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the assay methodology. The following table summarizes the available data for this compound and related compounds.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Pancreatic Lipase (porcine) | Biochemical (Colorimetric) | 0.8 ng/mL (~1.9 nM) | [1] |
| Ebelactone A | ABHD6 (human) | Biochemical (Cell Lysate-based Fluorescent) | ~0.9 µM | [2] |
| WWL70 (known ABHD6 inhibitor) | ABHD6 (human) | Biochemical (Cell Lysate-based) | 55 - 70 nM | [1][3] |
| KT182 (known ABHD6 inhibitor) | ABHD6 (murine) | Cell-based (Neuro2A cells) | 0.24 nM | [4] |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for key biochemical and cell-based assays used to assess the activity of this compound.
Biochemical Assay: Pancreatic Lipase Inhibition
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of pancreatic lipase.
-
Principle: Pancreatic lipase hydrolyzes a chromogenic substrate, p-nitrophenyl butyrate (p-NPB), to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor like this compound reduces the rate of this reaction.
-
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, the PPL enzyme solution, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the p-NPB substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
-
Biochemical Assay: ABHD6 Inhibition (Fluorescent)
This high-throughput assay measures the inhibition of ABHD6 activity using a coupled enzymatic reaction that generates a fluorescent signal.
-
Principle: ABHD6 hydrolyzes its substrate, 2-arachidonoylglycerol (2-AG), to produce glycerol. A series of coupled enzymatic reactions then uses this glycerol to generate a fluorescent product, resorufin, which can be measured.
-
Materials:
-
HEK293 cells overexpressing human ABHD6
-
2-arachidonoylglycerol (2-AG)
-
Glycerol kinase, glycerol phosphate oxidase, and horseradish peroxidase
-
Amplex Red reagent
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare lysates from HEK293 cells overexpressing ABHD6.
-
In a 96-well black plate, add the cell lysate, the coupled enzyme mixture, and varying concentrations of this compound.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding the 2-AG substrate and Amplex Red reagent.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.
-
Calculate the reaction rates and determine the IC50 value as described for the pancreatic lipase assay.[6][7]
-
Cell-Based Assay: Endocannabinoid Signaling Modulation
This type of assay assesses the effect of this compound on the downstream signaling pathways affected by ABHD6 inhibition in a cellular context.
-
Principle: By inhibiting ABHD6, this compound increases the intracellular levels of 2-AG. This leads to the activation of cannabinoid receptors (CB1 and CB2), which can be measured through various readouts, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or receptor internalization.
-
Materials:
-
Cell line expressing cannabinoid receptors (e.g., CHO-CB1 or HEK-CB2)
-
Fluorescent dyes for calcium imaging (e.g., Fluo-4 AM) or reagents for cAMP measurement (e.g., LANCE cAMP kit)
-
This compound
-
Cell culture reagents
-
Fluorescence microscope or plate reader
-
-
Procedure (Example using Calcium Flux):
-
Culture the cannabinoid receptor-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a sub-maximal concentration of an agonist (to potentiate the effect of increased endogenous 2-AG).
-
Measure the changes in intracellular calcium levels by monitoring fluorescence.
-
The potentiation of the agonist response by this compound can be used to determine its cellular potency.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for cross-validation.
References
- 1. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ebelactone B and Alternative Probes for Cellular Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ebelactone B with alternative methods for studying serine hydrolase activity and target engagement in a cellular context. The information presented is supported by experimental data to aid in the selection of the most appropriate tools for your research needs.
Introduction to this compound and Serine Hydrolase Target Engagement
This compound is a natural product derived from Streptomyces aburaviensis that acts as an inhibitor of esterases and lipases, which are members of the large and functionally diverse serine hydrolase superfamily.[1][2] Understanding the cellular targets of bioactive compounds like this compound is crucial for elucidating their mechanism of action and potential therapeutic applications. Target engagement studies in a cellular environment provide a more physiologically relevant assessment of a compound's interactions compared to in vitro assays with purified enzymes.
Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics technique to study the functional state of entire enzyme families within complex biological systems.[3][4] Competitive ABPP is a particularly valuable approach for identifying the cellular targets of inhibitors. This method involves pre-incubating a proteome with the inhibitor of interest (e.g., this compound) before treating it with a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes.[5] A reduction in the labeling of a particular enzyme by the ABP indicates that it is a target of the inhibitor.
Comparison of this compound with Alternative Probes
This section compares this compound with two widely used alternatives for serine hydrolase target engagement studies: Orlistat, another natural product-derived lipase inhibitor, and fluorophosphonate (FP) probes, a class of broad-spectrum activity-based probes.
| Feature | This compound | Orlistat (Tetrahydrolipstatin) | Fluorophosphonate (FP) Probes (e.g., FP-TAMRA) |
| Mechanism of Action | Irreversible inhibitor of serine hydrolases, particularly lipases and esterases.[1][2] | Potent, irreversible inhibitor of gastric and pancreatic lipases by forming a covalent bond with the active site serine.[6][7] | Broad-spectrum, irreversible covalent inhibitors of serine hydrolases.[4][5] |
| Primary Cellular Targets | Pancreatic lipase, other esterases.[1][2] | Gastric and pancreatic lipases, Fatty Acid Synthase (FASN).[8][9] | A wide range of serine hydrolases.[4][10] |
| Application in Target Engagement | Used as a competitive inhibitor in ABPP to identify its cellular targets. | Used as a competitive inhibitor and modified into alkyne-tagged probes for direct target identification.[8][11] | Broad-spectrum probes for profiling serine hydrolase activity and for competitive ABPP to identify targets of other inhibitors.[5][10] |
| Reported IC50 Values (Pancreatic Lipase) | ~0.8 ng/mL | 0.14 - 34.4 µM (variation due to assay conditions) | N/A (Used as a probe, not typically characterized by IC50 against a single enzyme) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for competitive activity-based protein profiling (ABPP) and a label-free alternative, the Cellular Thermal Shift Assay (CETSA).
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This protocol outlines a general workflow for identifying the cellular targets of an inhibitor like this compound using a broad-spectrum fluorophosphonate probe.
1. Proteome Preparation:
-
Harvest cells and prepare a cell lysate by sonication or dounce homogenization in a suitable buffer (e.g., PBS) without detergents that might interfere with enzyme activity.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Competitive Inhibition:
-
Aliquot the cell lysate to a final protein concentration of 1 mg/mL.
-
Pre-incubate the lysate with varying concentrations of the inhibitor (e.g., this compound or Orlistat) or DMSO (vehicle control) for 30 minutes at 37°C.
3. Probe Labeling:
-
Add a broad-spectrum serine hydrolase probe, such as a fluorophosphonate probe with a reporter tag (e.g., FP-TAMRA for fluorescence detection or desthiobiotin-FP for enrichment), to the pre-incubated lysates. A typical final concentration for FP-TAMRA is 1 µM.
-
Incubate the reaction for another 30 minutes at 37°C.
4. Sample Analysis:
-
For fluorescently tagged probes (e.g., FP-TAMRA):
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes compared to the control indicates target engagement.
-
-
For biotinylated probes (e.g., desthiobiotin-FP):
-
Capture the labeled proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
Identify and quantify the proteins by mass spectrometry (LC-MS/MS). A decrease in the abundance of a protein in the inhibitor-treated samples compared to the control identifies it as a target.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a label-free method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.
1. Cell Treatment:
-
Treat intact cells with the compound of interest (e.g., this compound) at various concentrations or with a vehicle control.
-
Incubate the cells under normal culture conditions for a specified time to allow for compound uptake and target binding.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
3. Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
4. Protein Detection:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific to the protein of interest or by quantitative mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of the compound compared to the control indicates target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound target engagement studies.
Competitive ABPP Workflow
This compound's Effect on Lipid Metabolism
Conclusion
This compound is a valuable tool for studying serine hydrolases, particularly lipases and esterases. Its use as a competitive inhibitor in ABPP allows for the identification of its specific cellular targets. When compared to other inhibitors like Orlistat, this compound shows high potency against pancreatic lipase. Broad-spectrum probes like fluorophosphonates are essential reagents for competitive ABPP and for obtaining a global view of serine hydrolase activity. For researchers seeking label-free approaches to confirm target engagement, CETSA provides a powerful alternative. The choice of methodology will depend on the specific research question, the available resources, and the nature of the biological system being investigated. This guide provides the foundational information to make an informed decision for designing robust target engagement studies in a cellular context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 3. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the effect of different concentrations of Orlistat on the rate of hydrolysis of lipids? | Projectboard [partner.projectboard.world]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Orlistat, a novel potent antitumor agent for ovarian cancer: proteomic analysis of ovarian cancer cells treated with Orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermo Scientific ActivX TAMRA-FP Serine Hydrolase Probe 6.8 μg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. Activity-based proteome profiling of potential cellular targets of Orlistat--an FDA-approved drug with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebelactone A vs. Ebelactone B: A Head-to-Head Comparison of Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Ebelactone A and Ebelactone B, two closely related β-lactone natural products. The information presented is curated from experimental data to assist researchers in selecting the appropriate molecule for their studies.
Chemical Structures
Ebelactone A and this compound differ structurally by a single methylene group at the C-2 position of the β-lactone ring. Ebelactone A possesses a methyl group, while this compound has an ethyl group. This seemingly minor difference has a significant impact on their biological activity.
Ebelactone A
-
Systematic Name: 3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone
-
Molecular Formula: C₂₀H₃₄O₄
-
Molecular Weight: 338.48 g/mol
This compound
-
Systematic Name: 2-ethyl-3,11-dihydroxy-4,6,8,10,12-pentamethyl-9-oxo-6-tetradecenoic 1,3-lactone
-
Molecular Formula: C₂₁H₃₆O₄
-
Molecular Weight: 352.51 g/mol
Potency Comparison
Experimental data consistently demonstrates that this compound is a more potent inhibitor of several key enzymes compared to Ebelactone A. The primary targets of these compounds are serine hydrolases, particularly lipases and esterases.
| Target Enzyme | Ebelactone A IC₅₀ | This compound IC₅₀ | Fold Difference (A vs. B) |
| Porcine Pancreatic Lipase | 3 ng/mL (~8.86 nM) | 0.8 ng/mL (~2.27 nM) | ~3.9x more potent |
| Mammalian Esterase | - | - | This compound shows "greatly elevated inhibitory potency" |
| Rhizoctonia solani Cutinase | - | - | This compound is >300x more potent |
| Human Fatty Acid Synthase (Thioesterase Domain) | - | ~0.8 µM (as a congener of Orlistat) | - |
| Human BAT5 (Thioesterase) | 630 nM | - | - |
| Murine Endothelial Lipase | - | 0.15 µM | - |
| Human Hepatic Lipase | - | 0.05 µM | - |
| Human Lipoprotein Lipase | - | 0.12 µM | - |
Note: IC₅₀ values are converted to molar concentrations for comparison where possible. Direct comparative data for all enzymes is not available in the literature.
Mechanism of Action: Covalent Inhibition of Serine Hydrolases
Ebelactones exert their inhibitory effect through the covalent modification of the active site serine residue within serine hydrolases. The strained β-lactone ring is susceptible to nucleophilic attack by the serine hydroxyl group, leading to the opening of the lactone ring and the formation of a stable covalent acyl-enzyme intermediate. This effectively inactivates the enzyme.
Caption: Covalent inhibition of serine hydrolases by Ebelactones.
Experimental Protocols
The following is a representative protocol for a pancreatic lipase inhibition assay, a common method for evaluating the potency of Ebelactone A and B.
Objective: To determine the IC₅₀ values of Ebelactone A and this compound against porcine pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Ebelactone A and this compound stock solutions (in DMSO)
-
96-well microplate reader
-
Orlistat (as a positive control)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a working solution of pNPP in a suitable solvent (e.g., isopropanol).
-
-
Assay Protocol:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add various concentrations of the test compounds (Ebelactone A, this compound, or Orlistat) to the wells. Include a control group with no inhibitor.
-
Add the pancreatic lipase solution to each well and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The rate of p-nitrophenol production is proportional to the lipase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Caption: General workflow for a lipase inhibition assay.
Downstream Signaling and Biological Effects
The inhibition of key lipases and esterases by Ebelactones has significant downstream biological consequences. A primary example is the inhibition of Fatty Acid Synthase (FAS), a crucial enzyme in de novo lipogenesis.
By inhibiting the thioesterase domain of FAS, Ebelactones block the synthesis of fatty acids. This has been shown to have anti-tumor effects, as many cancer cells rely on upregulated FAS activity for their growth and proliferation.
Caption: Inhibition of Fatty Acid Synthase by Ebelactones.
Ebelactone B: A Comparative Guide to its Specificity Against Different Lipases
For Researchers, Scientists, and Drug Development Professionals
Ebelactone B, a natural product isolated from Streptomyces aburaviensis, is a potent inhibitor of certain lipases and esterases. Its β-lactone ring is crucial for its inhibitory activity, forming a covalent bond with the active site serine of these enzymes. This guide provides a comparative assessment of this compound's specificity against various lipases, presenting available experimental data, detailed methodologies, and relevant signaling pathways.
Quantitative Assessment of Lipase Inhibition by this compound
The inhibitory potency of this compound varies significantly across different lipases, highlighting its degree of specificity. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against different lipases. Lower IC50 values indicate greater potency.
| Lipase/Esterase | Source Organism | IC50 Value |
| Pancreatic Lipase | Hog | 0.8 ng/mL[1][2] |
| Liver Esterase | Not Specified | 0.35 ng/mL[1][2] |
| Intestinal Lipase | Common Snook (Centropomus undecimalis) | 75.9% inhibition (concentration not specified)[3] |
Note: The data for intestinal lipase is presented as percent inhibition at an unspecified concentration of this compound and is therefore not a direct measure of potency comparable to IC50 values.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the inhibitory data and for designing future studies. The following is a synthesized protocol for a lipase inhibition assay adapted for assessing the activity of this compound.
Lipase Inhibition Assay Protocol
This protocol is based on a colorimetric assay using a chromogenic substrate, which is a common method for measuring lipase activity.
1. Materials and Reagents:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lipase (e.g., porcine pancreatic lipase, liver esterase)
-
Chromogenic substrate (e.g., p-nitrophenyl palmitate - pNPP)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Solvent for substrate (e.g., isopropanol)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Lipase Solution: Prepare a stock solution of the lipase in the assay buffer. The final concentration will depend on the specific activity of the enzyme and should be optimized to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Dissolve the chromogenic substrate (e.g., pNPP) in a suitable solvent (e.g., isopropanol) to create a stock solution.
-
This compound Solutions: Prepare a series of dilutions of this compound in the assay buffer to determine the IC50 value. The concentration range should bracket the expected IC50.
-
Substrate Emulsion: Prepare the substrate emulsion by mixing the substrate stock solution with the assay buffer containing an emulsifying agent. This mixture should be sonicated or vortexed to create a stable emulsion.
3. Assay Procedure:
-
Add a defined volume of the lipase solution to each well of a 96-well microplate.
-
Add an equal volume of the different concentrations of this compound or the vehicle control to the wells.
-
Pre-incubate the lipase and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding a defined volume of the pre-warmed substrate emulsion to each well.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader in kinetic mode. Record the absorbance at regular intervals for a set period (e.g., 10-20 minutes).
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the lipase activity, by fitting the data to a suitable dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of lipase inhibition, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Workflow for determining lipase inhibition by this compound.
Signaling Pathways
The inhibition of specific lipases by this compound can impact distinct metabolic and signaling pathways.
1. Pancreatic Lipase and Dietary Fat Digestion
Pancreatic lipase plays a central role in the digestion of dietary triglycerides in the small intestine. Its inhibition by this compound can reduce the absorption of dietary fats.[4][5][6]
Caption: Inhibition of dietary fat digestion by this compound.
2. Hormone-Sensitive Lipase and Lipolysis
Hormone-sensitive lipase (HSL) is a key intracellular enzyme that mobilizes stored fats in adipose tissue.[7][8][9] Its activity is regulated by hormones such as adrenaline (epinephrine) and insulin.[7][10] While direct inhibition of HSL by this compound has not been extensively documented with IC50 values, understanding this pathway provides context for the broader class of lipase inhibitors.
Caption: Hormonal regulation of lipolysis via Hormone-Sensitive Lipase.
3. Liver Esterase and Inflammatory Signaling
Recent research has implicated pig liver esterase in modulating inflammatory pathways by metabolizing endocannabinoids, which in turn affects the PI3K-Akt-NF-κB signaling cascade.[11] Given that this compound is a potent inhibitor of liver esterase, it may have downstream effects on these inflammatory processes.
Caption: Potential role of liver esterase inhibition in inflammatory signaling.
Conclusion
This compound demonstrates potent inhibitory activity against hog pancreatic lipase and liver esterase, with significantly lower IC50 values for the latter, suggesting a degree of specificity. Its effect on other lipases, such as intestinal lipase, has been observed, but further quantitative studies are required to establish a comprehensive specificity profile. The provided experimental protocol offers a framework for conducting such comparative studies. The inhibition of these enzymes by this compound has the potential to impact key physiological processes, including dietary fat digestion and inflammatory signaling, making it a valuable tool for research in these areas. Further investigation into the specificity of this compound against a wider array of lipases will be crucial for its potential development as a therapeutic agent.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 3. researchgate.net [researchgate.net]
- 4. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid metabolism - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Reproducibility of Ebelactone B inhibition data across different labs
For Researchers, Scientists, and Drug Development Professionals
Ebelactone B, a natural product isolated from Streptomyces aburaviensis, is recognized for its potent inhibitory effects on esterases and lipases.[1][2][3][4][5] Its potential as a tool compound in research and as a lead for therapeutic development necessitates a clear understanding of its inhibitory potency and the reproducibility of these findings across different laboratories. This guide provides a comparative analysis of the available inhibition data for this compound, details the experimental methodologies for assessing its activity, and illustrates the relevant biological pathways.
Quantitative Inhibition Data: A Call for More Evidence
A thorough review of the published literature reveals a significant scarcity of independent studies reporting the inhibitory potency of this compound against specific enzyme targets. The primary data originates from a 1980 study by Umezawa et al., which remains the most cited source for its IC50 values. This lack of data from multiple independent laboratories makes a comprehensive assessment of the reproducibility of this compound's inhibition data currently challenging.
The table below summarizes the available quantitative data. The stark absence of entries from other laboratories highlights a critical gap in the literature. For a robust understanding of this compound's in vitro efficacy, further independent validation of these initial findings is essential.
| Target Enzyme | Source Organism | Reported IC50 | Laboratory/Year |
| Pancreatic Lipase | Hog | 0.8 ng/mL | Umezawa et al., 1980[1] |
| Liver Esterase | Hog | 0.35 ng/mL | Umezawa et al., 1980[1] |
Experimental Protocols
The determination of IC50 values for lipase inhibitors is commonly performed using in vitro enzymatic assays. A widely accepted method involves the use of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which upon enzymatic cleavage by lipase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[6][7][8]
General Protocol for Pancreatic Lipase Inhibition Assay
This protocol outlines a typical workflow for determining the IC50 value of an inhibitor against pancreatic lipase.
1. Reagent Preparation:
-
Enzyme Solution: A stock solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Substrate Solution: A stock solution of p-nitrophenyl palmitate (pNPP) is prepared in a solvent like isopropanol.
-
Inhibitor Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl with CaCl2 and NaCl) is prepared to maintain the optimal pH and ionic strength for the enzyme.
2. Assay Procedure:
-
Serial dilutions of the this compound stock solution are prepared to obtain a range of inhibitor concentrations.
-
In a 96-well microplate, the assay buffer, enzyme solution, and varying concentrations of this compound (or vehicle control) are added to respective wells.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by adding the pNPP substrate solution to all wells.
-
The absorbance at 405 nm is measured at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
3. Data Analysis:
-
The rate of reaction (change in absorbance over time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for determining the IC50 of this compound against pancreatic lipase.
Signaling Pathways
Lipases are critical enzymes in lipid metabolism and signaling. Pancreatic lipase is primarily involved in the digestion of dietary fats, while intracellular lipases, such as hormone-sensitive lipase (HSL), mobilize stored fats. The activity of HSL is tightly regulated by hormonal signals through a well-defined signaling cascade.
Hormone-Sensitive Lipase (HSL) Activation Pathway
Hormones like epinephrine bind to G-protein coupled receptors (GPCRs) on the surface of adipocytes, initiating a signaling cascade that leads to the activation of HSL and subsequent lipolysis.
Caption: The cAMP-dependent signaling pathway for the activation of hormone-sensitive lipase (HSL).
Inhibition of lipases by molecules like this compound can disrupt these pathways, leading to a decrease in the release of fatty acids. In the context of pancreatic lipase, this inhibition reduces the absorption of dietary fats.[4] For intracellular lipases, inhibition would lead to a decrease in the mobilization of stored energy.
Conclusion
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Ebelactone B: A Comparative Analysis of its Efficacy as a Fatty Acid Synthase Inhibitor
For Immediate Release
This guide provides a comprehensive statistical analysis of the comparative efficacy of Ebelactone B, a potent inhibitor of fatty acid synthase (FASN). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FASN inhibitors.
Quantitative Efficacy Data
This compound demonstrates significant inhibitory activity against the thioesterase (TE) domain of human Fatty Acid Synthase (FASN), a key enzyme in cancer cell metabolism. The following table summarizes the available comparative efficacy data.
| Compound | Target | IC50 (µM) | Source |
| This compound | Human FASN Thioesterase Domain | 0.8 | [1] |
| Orlistat | Human FASN Thioesterase Domain | 0.3 | [1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates greater potency.
While direct comparative data on the cytotoxicity of this compound across a wide range of cancer cell lines is limited in the currently available literature, its potent inhibition of FASN suggests significant anti-proliferative potential. FASN is overexpressed in many human cancers and is associated with tumor growth and survival.
Experimental Protocols
The following outlines the general methodologies employed in determining the efficacy of FASN inhibitors like this compound.
Fatty Acid Synthase (FASN) Inhibition Assay
The enzymatic activity of FASN is typically measured by monitoring the oxidation of NADPH, a necessary cofactor for the synthesis of fatty acids.
Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is measured spectrophotometrically. This rate is proportional to the FASN activity.
General Procedure:
-
Purified FASN enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrates, acetyl-CoA and malonyl-CoA, along with NADPH.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
These assays determine the concentration of a compound required to kill 50% of a cancer cell population (IC50).
Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The inhibition of FASN by this compound has significant downstream effects on cellular signaling pathways crucial for cancer cell proliferation and survival.
Caption: Downstream signaling effects of FASN inhibition by this compound.
The diagram above illustrates how the inhibition of FASN by this compound disrupts the production of palmitate. This, in turn, affects membrane integrity, protein palmitoylation, and ultimately leads to the downregulation of pro-survival signaling pathways like PI3K/Akt/mTOR and ERK, thereby inhibiting cell growth and promoting apoptosis.
Caption: General workflow for a FASN enzymatic inhibition assay.
This workflow outlines the key steps involved in determining the inhibitory potential of a compound against FASN, from preparation of reagents to data analysis.
References
Safety Operating Guide
Proper Disposal of Ebelactone B: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ebelactone B, a bioactive lactone compound utilized in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Summary of Key Disposal Procedures
Proper disposal of this compound involves a multi-step process designed to minimize risk and ensure regulatory compliance. The following table outlines the recommended procedures for different forms of this compound waste.
| Waste Type | Recommended Disposal Procedure |
| Pure this compound (solid) | Collect in a clearly labeled, sealed, and compatible waste container. Treat as hazardous chemical waste. |
| This compound Solutions (in organic solvents) | Collect in a designated, labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled, and sealed container for solid chemical waste. |
| Aqueous solutions containing this compound | Do not dispose of down the drain. Collect in a labeled, sealed aqueous waste container. |
Detailed Experimental Protocol for Disposal
The following protocol details the step-by-step process for the safe disposal of this compound waste from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are generally suitable for handling small quantities of esters).
2. Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated solid chemical waste container. This container should be made of a material compatible with organic compounds (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).
-
Liquid Waste (Organic Solvents): If this compound is dissolved in an organic solvent, collect this waste in a designated solvent waste container. Ensure the container is properly labeled with the solvent and the presence of this compound. Do not mix with other waste streams unless compatibility has been confirmed.
-
Liquid Waste (Aqueous Solutions): Collect any aqueous solutions containing this compound in a designated aqueous waste container. Do not pour down the sink, as the environmental effects of this compound are not well-characterized.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, contaminated gloves, and weighing paper, should be placed in a designated solid chemical waste container.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Follow your institution's specific labeling requirements.
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition. Ensure containers are tightly sealed to prevent leakage or evaporation.
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with as much information as possible about the waste stream.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Workflow for the proper disposal of this compound.
Personal protective equipment for handling EBELACTONE B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ebelactone B. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C21H36O4 |
| Molecular Weight | 352.51 g/mol |
| CAS Number | 76808-15-6 |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is essential.[2] The following personal protective equipment is required to minimize exposure and ensure personal safety.
| Equipment | Specification and Use |
| Respiratory Protection | A mask should be worn to prevent the inhalation of any dust, particularly when handling the substance in its powder form.[2] |
| Eye Protection | Chemical safety glasses are mandatory to protect against dust particles and potential splashes.[2] |
| Hand Protection | Nitrile or latex gloves are recommended to prevent skin contact.[3] For tasks with a higher risk of exposure, double gloving may be necessary.[4] |
| Body Protection | A lab coat or other protective clothing must be worn to prevent contamination of personal clothing.[2][5] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of dust and vapors.[2]
-
Avoid direct contact with eyes and skin, and prevent inhalation.[5]
-
Store in a tightly sealed container in a cool, dry place, away from direct sunlight and high temperatures.[2] The recommended storage temperature is 2-8°C.
Accidental Release Measures:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, chemical safety glasses, gloves, and a lab coat, before attempting to clean the spill.
-
For a solid spill, carefully collect the material using appropriate tools and place it into a sealed plastic bag or container for disposal as solid waste.[2]
-
For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Thoroughly clean the spill area with a suitable solvent and then with soap and water.
First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan:
-
All waste containing this compound must be treated as chemical waste.
-
Dispose of the substance and any contaminated materials in a sealed, properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. Ebelactone A | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. This compound | C21H36O4 | CID 6436821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
